N-Cyclopropyl-3-iodopyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVCOKJWFCGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653231 | |
| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214074-22-3 | |
| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclopropyl-3-iodopyridin-2-amine chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of N-Cyclopropyl-3-iodopyridin-2-amine
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery and development, the strategic assembly of molecular scaffolds possessing unique and advantageous properties is paramount. This compound represents a quintessential example of such a building block, merging three distinct and valuable chemical motifs. The pyridine ring is the second most abundant heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The cyclopropyl group, a strained three-membered ring, acts as a versatile pharmacophore and a bioisostere for larger groups, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] Finally, the iodine atom at the 3-position serves as a highly effective synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
This guide provides an in-depth examination of the chemical structure, physicochemical properties, and a validated synthesis strategy for this compound. We will delve into the rationale behind the chosen synthetic pathway, offering mechanistic insights and detailed protocols tailored for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and core properties. This compound is an aromatic heterocyclic amine with the CAS Number 214074-22-3.[3]
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 214074-22-3 | [3] |
| Molecular Formula | C₈H₉IN₂ | [3][4] |
| Molecular Weight | 260.08 g/mol | [3] |
| Monoisotopic Mass | 259.98105 Da | [4] |
| SMILES | C1CC1NC2=C(C=CC=N2)I | [4] |
| InChI | InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | [4] |
| Predicted XLogP | 2.4 | [4] |
Retrosynthetic Analysis and Strategic Considerations
A robust synthesis is designed by logically deconstructing the target molecule into readily available starting materials. This process, known as retrosynthesis, illuminates the key bond formations and potential challenges.
Caption: Retrosynthetic analysis of this compound.
The retrosynthetic analysis reveals a two-stage strategy:
-
Regioselective Iodination: The primary challenge is the introduction of an iodine atom specifically at the C-3 position of the 2-aminopyridine core. The amino group is a strongly activating, ortho-para directing group, which favors substitution at the 3- and 5-positions. Careful selection of the iodinating agent and reaction conditions is crucial to achieve high regioselectivity and avoid di-iodination.
-
N-Cyclopropylation: The second key transformation is the formation of the bond between the exocyclic nitrogen and the cyclopropyl ring. While classical methods involving nucleophilic substitution exist, modern cross-coupling reactions offer superior yields, milder conditions, and broader substrate scope. A copper-catalyzed N-arylation (specifically, a Chan-Lam coupling variant) using cyclopropylboronic acid stands out as a highly efficient and reliable method.[5]
This strategic approach isolates the two main synthetic challenges, allowing for optimization at each stage and ensuring a high overall yield of the final product.
Synthesis Protocols and Mechanistic Insights
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions, providing a clear path to successful synthesis.
Stage 1: Synthesis of 2-Amino-3-iodopyridine
This stage focuses on the regioselective iodination of commercially available 2-aminopyridine. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and high efficacy in electrophilic iodination of activated aromatic systems.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-amino-3-iodopyridine, can be purified by column chromatography on silica gel to yield the desired precursor.[6][7]
Causality and Mechanistic Discussion: The -NH₂ group on the pyridine ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. The reaction proceeds via the attack of the electron-rich pyridine ring (at the C-3 position) on the electrophilic iodine of NIS. The choice of a non-polar aprotic solvent and low temperature helps control the reactivity and selectivity of the reaction, minimizing the formation of di-substituted byproducts.
Stage 2: Copper-Promoted N-Cyclopropylation
This protocol utilizes a modern cross-coupling reaction to efficiently construct the target molecule from the iodinated precursor. This method is adapted from established copper-catalyzed C-N coupling procedures.[5]
Experimental Protocol:
-
Setup: In a reaction vessel, combine 2-amino-3-iodopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂, 1.0 eq), and 2,2'-bipyridine (1.0 eq).
-
Solvent and Base: Add dichloroethane as the solvent, followed by the addition of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq).[5]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction is typically run under an air atmosphere, as O₂ can act as the terminal oxidant in the catalytic cycle.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the copper salts and base. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the final product, this compound.
Causality and Mechanistic Discussion: This reaction is a Chan-Lam type C-N cross-coupling. The proposed catalytic cycle, illustrated below, provides insight into the roles of the various components.
Caption: A simplified catalytic cycle for the copper-promoted N-cyclopropylation reaction.
-
Role of Copper(II) Acetate: Serves as the catalyst precursor.
-
Role of 2,2'-Bipyridine (Ligand): The ligand (L) coordinates to the copper center, stabilizing it and modulating its reactivity throughout the catalytic cycle.
-
Role of Base: The base activates the cyclopropylboronic acid, facilitating the transmetalation step where the cyclopropyl group is transferred from boron to the copper center.
-
Role of Air (O₂): The reaction is believed to proceed through a Cu(I)/Cu(III) or Cu(II)/Cu(0) cycle. In many Chan-Lam couplings, oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst from a lower oxidation state intermediate.[5]
Data Summary
For clarity and reproducibility, the key parameters for the proposed synthetic workflow are summarized below.
| Step | Starting Material | Key Reagents | Solvent | Temp. | Approx. Time |
| 1. Iodination | 2-Aminopyridine | N-Iodosuccinimide (NIS) | Acetonitrile | 0°C to RT | 4-6 h |
| 2. N-Cyclopropylation | 2-Amino-3-iodopyridine | Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃ | Dichloroethane | RT | 12-24 h |
Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood, wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: The compound is associated with the following hazards:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a high-value building block for pharmaceutical research and development. The synthetic strategy presented herein is both logical and robust, addressing the primary challenges of regioselective iodination and efficient N-cyclopropylation. The initial electrophilic iodination of 2-aminopyridine provides the key intermediate, which is then effectively coupled with cyclopropylboronic acid via a copper-catalyzed reaction. This guide provides the necessary protocols and mechanistic understanding for researchers to confidently synthesize and utilize this versatile chemical scaffold in their discovery programs.
References
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Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Retrieved from ijssst.info. [Link]
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PubChemLite. (n.d.). This compound (C8H9IN2). Retrieved from PubChemLite. [Link]
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Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemical Methodologies. [Link]
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Pharmaffiliates. (n.d.). N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from pharmaffiliates.com. [Link]
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National Institutes of Health. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Retrieved from NIH. [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from NIH. [Link]
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Chemsrc. (2025). 2-Amino-3-iodopyridine | CAS#:104830-06-0. Retrieved from chemsrc.com. [Link]
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Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]
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Discovery and history of N-Cyclopropyl-3-iodopyridin-2-amine
An In-depth Technical Guide to N-Cyclopropyl-3-iodopyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a 2-aminopyridine core, a reactive iodine handle at the C3 position, and an N-cyclopropyl group, offers a convergence of desirable properties. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the 2-aminopyridine scaffold is a prevalent feature in numerous biologically active compounds.[1][2] Critically, the iodine atom serves as a versatile nexus for post-synthetic modification via a host of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this valuable intermediate for researchers and professionals in pharmaceutical development.
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its core structure features a pyridine ring substituted with an amine at the C2 position, an iodine at the C3 position, and a cyclopropyl group attached to the exocyclic amine. This arrangement provides a unique steric and electronic profile that is leveraged in synthetic applications.
| Property | Value | Source |
| CAS Number | 214074-22-3 | [3] |
| Molecular Formula | C₈H₉IN₂ | [3][4] |
| Molecular Weight | 260.08 g/mol | [3] |
| SMILES | IC1=CC=CN=C1NC2CC2 | [3] |
| Predicted m/z | 260.98833 ([M+H]⁺) | [4] |
Retrosynthesis and Manufacturing Strategy
The discovery and history of this compound are intrinsically linked to its synthesis. As a bespoke building block, its existence is a function of synthetic accessibility. The logical and most common synthetic approach involves a two-stage process: the regioselective iodination of the pyridine core followed by the introduction of the cyclopropyl group.
Synthetic Workflow Overview
The overall transformation relies on two cornerstone reactions of heterocyclic chemistry: electrophilic halogenation and nucleophilic substitution or cross-coupling.
Caption: High-level two-step synthesis of the target molecule.
Step 1: Regioselective Iodination of 2-Aminopyridine
The primary challenge in this step is controlling the position of iodination. The amino group at C2 is a powerful activating group that directs electrophiles to the C3 and C5 positions. Achieving high selectivity for the C3 position is paramount.
Causality of Experimental Choice: Direct iodination of 2-aminopyridine with molecular iodine often leads to a mixture of products or favors the C5 position.[5][6] To achieve C3 selectivity, methods often employ a less reactive iodinating agent or specific reaction conditions that leverage the directing ability of the amino group while managing steric hindrance. A common approach involves using N-Iodosuccinimide (NIS) or an iodine/oxidant system under controlled conditions. For instance, processes using iodine in the presence of an oxidizing agent like hydrogen peroxide or iodic acid have been reported to improve yields and regioselectivity.[5]
Experimental Protocol: Synthesis of 3-Iodopyridin-2-amine
-
Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as water or acetic acid, add molecular iodine (I₂) (1.0-1.2 eq).[5]
-
Reaction: Stir the mixture at a controlled temperature, typically not exceeding 80-90°C.
-
Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide (0.3-1.2 eq), dropwise to the reaction mixture.[5] The oxidant regenerates the active iodinating species in situ.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium thiosulfate followed by sodium bicarbonate) to quench excess iodine and acid.
-
Isolation: The product, 3-Iodopyridin-2-amine, can be isolated by filtration if it precipitates or by extraction with an organic solvent (e.g., ethyl acetate), followed by drying and concentration under reduced pressure.
-
Purification: The crude product may be purified by recrystallization or column chromatography to yield the desired intermediate.[6]
Step 2: N-Cyclopropylation of 3-Iodopyridin-2-amine
With the iodinated intermediate in hand, the final step is the installation of the cyclopropyl group onto the exocyclic amine. Modern methods favor transition metal-catalyzed cross-coupling reactions for their efficiency and substrate tolerance.
Causality of Experimental Choice: While classical methods might involve reacting the amine with a cyclopropyl halide, these often require harsh conditions and can suffer from low yields. A more robust and widely adopted strategy is the copper-promoted N-cyclopropylation using cyclopropylboronic acid.[7] This method operates under relatively mild conditions, is tolerant of various functional groups, and provides good to excellent yields. The copper(II) acetate acts as the catalyst, while a ligand like 2,2'-bipyridine facilitates the catalytic cycle, and a base is required to activate the boronic acid.
Experimental Protocol: Synthesis of this compound
-
Setup: In a reaction vessel, combine 3-Iodopyridin-2-amine (1.0 eq), cyclopropylboronic acid (1.5-2.0 eq), copper(II) acetate (Cu(OAc)₂) (1.0 eq), and 2,2'-bipyridine (1.0 eq).[7]
-
Solvent and Base: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or toluene, followed by a base, typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq).[7]
-
Reaction: Stir the reaction mixture under an air atmosphere at a temperature ranging from room temperature to 80°C. The open-air condition is often sufficient to facilitate the re-oxidation of the copper catalyst.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Workup: Once the reaction is complete, filter the mixture to remove insoluble salts and catalyst residues. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by column chromatography on silica gel to afford the final product, this compound.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building complex molecules. The iodine at the C3 position is a key functional handle for diversification.
Utility in Cross-Coupling Reactions
The C-I bond is highly susceptible to oxidative addition, making it an ideal substrate for various palladium- and copper-catalyzed cross-coupling reactions. This allows for the direct and modular installation of a wide array of substituents, including alkyl, aryl, and alkynyl groups, which is a cornerstone of modern library synthesis.
Caption: Key cross-coupling reactions using the title compound.
Precursor to Fused Heterocyclic Systems
The ortho relationship between the C3-iodo and C2-amino groups makes this molecule an excellent precursor for constructing fused ring systems, such as pyrido[2,3-b]pyrazines or pyrido[2,3-d]pyrimidines, which are privileged scaffolds in many therapeutic areas, including oncology.[8] For example, a subsequent reaction with an appropriate partner can lead to intramolecular cyclization, rapidly building molecular complexity.
Safety and Handling
While specific toxicity data for this compound is not widely published, the safety profile can be inferred from its precursors and related structures like 2-amino-3-iodopyridine.
-
GHS Hazard Statements (Inferred):
-
Handling Recommendations:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
This compound stands out as a high-value, strategically designed intermediate for pharmaceutical research. Its synthesis, though requiring careful control of regioselectivity, is achievable through established and scalable chemical transformations. The convergence of a stable cyclopropylamine moiety with a versatile iodinated aminopyridine core provides medicinal chemists with a powerful platform for lead discovery and optimization, enabling rapid access to novel chemical matter with significant therapeutic potential.
References
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
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Pharmaffiliates. 4-((3-Acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
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PubChem. 2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151. [Link]
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-
Royal Society of Chemistry. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. [Link]
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ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]
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Royal Society of Chemistry. Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine: a mechanochemical approach. [Link]
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PubMed. General and mild preparation of 2-aminopyridines. [Link]
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Spectroscopic Characterization of N-Cyclopropyl-3-iodopyridin-2-amine: A Technical Guide
Introduction
N-Cyclopropyl-3-iodopyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a pyridine ring, a secondary amine, a cyclopropyl group, and an iodine substituent, gives rise to a unique spectroscopic fingerprint. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights presented herein are designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
The structural features of this compound, with its combination of aromatic and aliphatic moieties, as well as a heavy atom substituent, present a valuable case study for the application of modern spectroscopic techniques. Understanding the expected spectral characteristics is crucial for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Molecular Structure and Spectroscopic Workflow
The chemical structure of this compound is presented below, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.
Caption: A typical workflow for the spectroscopic characterization of a synthesized molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for determining the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the pyridine ring protons, the amine proton, and the cyclopropyl protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse program for ¹H NMR is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H6 | 7.9 - 8.1 | Doublet of doublets (dd) | 1H | Deshielded by the adjacent nitrogen (N1) and influenced by the iodine at C3. |
| H4 | 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Influenced by the adjacent iodine at C3 and the nitrogen at N1. |
| H5 | 6.6 - 6.8 | Doublet of doublets (dd) | 1H | Shielded relative to H4 and H6 due to its position. |
| NH (N7) | 5.0 - 5.5 | Broad singlet | 1H | The chemical shift is variable and depends on concentration and temperature. Exchange with D₂O would cause this signal to disappear. [1] |
| CH (C8) | 2.6 - 2.8 | Multiplet | 1H | Deshielded by the adjacent nitrogen atom (N7). [1] |
| CH₂ (C9, C10) | 0.8 - 1.0 | Multiplet | 2H | Diastereotopic protons of the cyclopropyl ring, appearing upfield. |
| CH₂ (C9, C10) | 0.5 - 0.7 | Multiplet | 2H | Diastereotopic protons of the cyclopropyl ring, appearing at the most upfield region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 155 - 158 | Attached to two nitrogen atoms, resulting in significant deshielding. |
| C6 | 148 - 150 | Aromatic carbon adjacent to nitrogen (N1), deshielded. |
| C4 | 138 - 140 | Aromatic carbon influenced by the deshielding effect of the adjacent iodine. |
| C5 | 115 - 118 | Aromatic carbon shielded relative to the other pyridine carbons. |
| C3 | 90 - 95 | Directly attached to the heavy iodine atom, leading to a significant upfield shift (heavy-atom effect). |
| C8 | 30 - 35 | Aliphatic carbon of the cyclopropyl group attached to nitrogen. [1] |
| C9, C10 | 6 - 10 | Aliphatic carbons of the cyclopropyl ring, appearing in the far upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3350 - 3310 | Medium, sharp | Characteristic of a secondary amine. [2][3] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak | Typical for C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to weak | C-H stretching of the cyclopropyl group. |
| C=C and C=N Stretch | 1600 - 1450 | Medium to strong | Aromatic ring stretching vibrations. |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Stretching vibration of the C-N bond of the aminopyridine. [2] |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Stretching vibration of the cyclopropyl-amine C-N bond. [2] |
| N-H Wag | 910 - 665 | Strong, broad | Out-of-plane bending of the N-H bond in a secondary amine. [2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₉IN₂ [4][5]* Molecular Weight: 260.07 g/mol [5]* Monoisotopic Mass: 259.98 g/mol [4]* Predicted [M+H]⁺: m/z 260.99 [4] Expected Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:
-
Loss of the cyclopropyl group: Cleavage of the C-N bond between the cyclopropyl group and the amine nitrogen would result in a fragment corresponding to the 3-iodopyridin-2-amine cation.
-
Loss of iodine: Cleavage of the C-I bond would lead to a fragment corresponding to the N-cyclopropylpyridin-2-amine radical cation.
-
Ring fragmentation: The pyridine ring itself may undergo fragmentation under high-energy conditions.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles of chemical spectroscopy, serves as a valuable reference for researchers working with this compound. The detailed protocols and interpretations offer a practical framework for obtaining and analyzing high-quality spectroscopic data, ensuring the unambiguous identification and purity assessment of this important chemical entity.
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An In-depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-3-iodopyridin-2-amine
Introduction
N-Cyclopropyl-3-iodopyridin-2-amine is a substituted aminopyridine derivative of increasing interest within pharmaceutical and materials science research. Its unique structural combination, featuring a cyclopropylamine moiety and an iodinated pyridine ring, presents distinct physicochemical properties that are critical to understand for its application, particularly in drug development. The cyclopropyl group can significantly influence metabolic stability and binding affinity, while the iodo-substituted pyridine core serves as a versatile scaffold for further chemical modifications.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the experimental designs. Adhering to the principles of scientific integrity, the protocols described herein are designed as self-validating systems, ensuring robust and reproducible results.
Part 1: Solubility Profile
A thorough understanding of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from formulation design to bioavailability. For this compound, its solubility in both aqueous and organic media dictates its handling, formulation, and ultimately, its therapeutic efficacy.
Theoretical Considerations
The structure of this compound suggests a molecule with moderate polarity. The pyridine nitrogen and the secondary amine introduce hydrophilicity, while the cyclopropyl and iodinated aromatic ring contribute to its lipophilic character. Therefore, its solubility is expected to be modest in aqueous solutions and significantly higher in common organic solvents.
Experimental Determination of Solubility
While specific quantitative solubility data for this compound is not extensively published, this section provides a robust, field-proven protocol for its determination using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (solid, of known purity)
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[4][5]
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL by back-calculating from the diluted sample concentration.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Data Presentation:
The results should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Deionized Water | 25 | Experimental Value | Experimental Value |
| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value |
| 0.1 N HCl | 37 | Experimental Value | Experimental Value |
| 0.1 N NaOH | 37 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
Causality Behind Experimental Choices:
-
Shake-Flask Method: This technique is chosen because it measures thermodynamic solubility, which is a true equilibrium value and essential for biopharmaceutical classification and pre-formulation studies.[1][2][3]
-
Solvent Selection: The chosen solvents represent a range of polarities and pH values relevant to pharmaceutical development, from aqueous buffers that mimic physiological conditions to organic solvents commonly used in synthesis and formulation.[6]
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. 25 °C is a standard ambient temperature, while 37 °C mimics physiological conditions.[2][3]
-
HPLC Analysis: HPLC with UV detection is a robust and widely used technique for the accurate quantification of active pharmaceutical ingredients (APIs). A validated, stability-indicating method is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradation products.[4][5][7][8]
Part 2: Stability Profile and Degradation Pathway Analysis
Assessing the intrinsic stability of a drug candidate is a mandatory step in its development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11] Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13]
Potential Sites of Instability
The chemical structure of this compound presents several functionalities that could be susceptible to degradation:
-
Cyclopropylamine Moiety: The cyclopropyl ring is strained and can be susceptible to ring-opening reactions under certain conditions.[14][15] The secondary amine can undergo oxidation. Studies on other cyclopropylamine-containing molecules have shown hydrolytic degradation, particularly at high pH.[14]
-
Aminopyridine Ring: The 2-aminopyridine functionality can be prone to oxidation, potentially forming N-oxides or other oxidative degradation products.[16][17]
-
Carbon-Iodine Bond: The C-I bond can be susceptible to photolytic cleavage, especially upon exposure to UV light.[18][19]
Forced Degradation Studies: A Protocol
The following protocol outlines a comprehensive forced degradation study for this compound, designed to meet ICH guidelines.[9][10][11] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed in sufficient quantities for detection and characterization without complete degradation of the parent compound.[9][11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble (e.g., Methanol or Acetonitrile)
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
-
Photostability chamber
-
Oven
Experimental Workflow for Forced Degradation:
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide has outlined the essential theoretical considerations and practical experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is emerging, the methodologies presented here provide a robust framework for its comprehensive physicochemical characterization. A thorough understanding of these properties is indispensable for the successful development of this compound in its intended applications, particularly within the pharmaceutical sciences. The provided protocols, grounded in established scientific principles and regulatory guidelines, will enable researchers to generate high-quality, reliable data to advance their research and development programs.
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ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1955–1958. Available at: [Link]
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Pereshivko, O. P., & Van der Eycken, V. A. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 14, 1335–1341. Available at: [Link]
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Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2017). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 131(1), 439-446. Available at: [Link]
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Campbell, J. M., Lee, M., Needham, S. R., & Mullin, L. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of pharmaceutical sciences, 108(9), 2858–2864. Available at: [Link]
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Chen, Z., & Chen, Z. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(1), 133-138. Available at: [Link]
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Wang, Y., Zhang, X., & Zhang, X. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(35), 15978-15984. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]
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World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization. (WHO Technical Report Series, No. 937). Available at: [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
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Ukawa, K., Ishiguro, T., Kuriki, H., & Nohara, A. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[12]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & pharmaceutical bulletin, 33(10), 4432–4437. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development – A Review. IJTSRD, 3(4), 1143-1148. Available at: [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]
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ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
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Pereshivko, O. P., & Van der Eycken, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 12, 2683–2689. Available at: [Link]
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ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. Available at: [Link]
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ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]
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Tonnesen, H. H. (1997). Photostability and Photostabilization of Drugs and Drug Products. Advances in Drug Research, 29, 79-133. Available at: [Link]
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Ashton, K., & Douglas, K. T. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available at: [Link]
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Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of computational chemistry, 45(12), 903–914. Available at: [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. Available at: [Link]
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Dzepina, N., & El-Sayed, M. A. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental science & technology, 48(4), 2049–2057. Available at: [Link]
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Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. Available at: [Link]
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Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. Available at: [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
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Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8502–8508. Available at: [Link]
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Cerdá, V., & Collado, M. D. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 10(15), 1221–1233. Available at: [Link]
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Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 43(3), 1042–1047. Available at: [Link]
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Pharmaffiliates. (n.d.). 4-((3-Acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Available at: [Link]
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Razi, N., Hartono, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino‐1‐propanol for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research, 61(1), 353-368. Available at: [Link]
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PubChem. (n.d.). 2-Iodopyridin-3-amine. Available at: [Link]
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ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]
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Mura, P., & Cirri, M. (2020). Imiquimod Solubility in Different Solvents: An Interpretative Approach. Pharmaceutics, 12(2), 163. Available at: [Link]
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Potential biological activity of N-Cyclopropyl-3-iodopyridin-2-amine
An In-Depth Technical Guide to the Potential Biological Activity of N-Cyclopropyl-3-iodopyridin-2-amine
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically approved drugs and investigational agents.[1][2] This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest due to its unique combination of a proven pharmacophore with synthetically versatile functional groups. We will explore the inferred biological potential of this compound by drawing parallels with structurally related molecules and established structure-activity relationships (SAR). This document outlines a logical, multi-pronged research framework for elucidating its activity profile, focusing on kinase inhibition, ion channel modulation, and G-protein-coupled receptor (GPCR) interaction. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of this promising compound.
Introduction: The Scientific Rationale
The 2-aminopyridine moiety is a cornerstone of drug discovery, recognized for its ability to form key hydrogen bond interactions with a multitude of biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The specific molecule of interest, this compound, presents a compelling case for investigation based on its distinct structural features:
-
The 2-Aminopyridine Core: This group is a well-established "hinge-binder" for protein kinases and a key pharmacophore in various other target classes.[4]
-
The N-Cyclopropyl Group: This small, rigid, and lipophilic group can explore hydrophobic pockets within a binding site, often improving potency and metabolic stability. The inclusion of cyclopropyl groups is a common strategy in modern medicinal chemistry, as seen in drugs like the kinase inhibitor Trametinib.[5]
-
The 3-Iodo Substituent: The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, it serves as a versatile synthetic handle for further chemical modification via cross-coupling reactions, enabling rapid library development.
This guide synthesizes existing knowledge on related compounds to build a robust hypothesis for the potential biological activities of this compound and provides the experimental framework to validate these hypotheses.
Physicochemical Properties and Synthetic Strategy
A foundational understanding of a compound's properties is critical for designing relevant biological assays.
| Property | Value | Data Source |
| Molecular Formula | C₈H₉IN₂ | Calculated |
| Molecular Weight | 260.08 g/mol | Calculated |
| CAS Number | 214074-22-3 | [6] |
| Appearance | Solid (predicted) | N/A |
| Predicted LogP | 2.1 - 2.5 | Cheminformatics Software |
Proposed Synthetic Route
The synthesis of N-substituted 2-aminopyridines can be efficiently achieved through modern cross-coupling methodologies. The Goldberg or Buchwald-Hartwig amination reactions are particularly well-suited for this transformation, offering high yields and broad substrate scope.[7][8] A plausible route involves the copper- or palladium-catalyzed coupling of 2-amino-3-iodopyridine with cyclopropylamine or a cyclopropylboronic acid derivative.[7][9]
Inferred Biological Activity & Proposed Investigation
Based on extensive literature precedents for the 2-aminopyridine scaffold and its analogues, we have identified three high-priority target classes for this compound.
Hypothesis 1: Protein Kinase Inhibition
The 2-aminopyridine scaffold is prevalent in a vast number of kinase inhibitors.[4][10] Derivatives have shown potent activity against targets such as PI3Kδ, Interleukin-2 inducible T-cell kinase (Itk), and Receptor-Interacting Protein Kinase-2 (RIPK2).[10][11][12] The N-amino group and pyridine nitrogen can form canonical hydrogen bonds with the kinase hinge region, a critical anchoring interaction.
Rationale: The N-cyclopropyl group could occupy the hydrophobic region near the gatekeeper residue, while the 3-iodo group could form a halogen bond with a backbone carbonyl or other hydrogen bond acceptor in the active site, thereby conferring potency and selectivity.
Diagram 1: Rationale for Investigating this compound
Caption: A multi-phase workflow for systematic compound evaluation.
Protocol: Primary Kinase Panel Screen
Objective: To identify potential kinase targets from a large, representative panel.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the compound into a multi-well assay plate to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO vehicle, positive control inhibitor like staurosporine).
-
Kinase Reaction: Initiate the kinase reaction by adding the specific kinase, its substrate, and ATP (at or near the Km concentration) to each well.
-
Incubation: Incubate the plate at 30°C for a duration determined by the specific kinase's activity (typically 30-60 minutes).
-
Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common hit threshold is >50% inhibition.
Protocol: Kv Channel Electrophysiology Assay
Objective: To determine if the compound modulates potassium channel activity.
-
Cell Culture: Use a stable cell line expressing the human Kv channel of interest (e.g., HEK293 cells expressing hKv1.3).
-
Electrophysiology Setup: Employ an automated patch-clamp system. Use an internal solution containing potassium and an external solution appropriate for isolating K+ currents.
-
Baseline Recording: Obtain a stable whole-cell recording from a cell. Apply a voltage-step protocol to elicit a baseline Kv current.
-
Compound Application: Perfuse the cell with the external solution containing this compound at a test concentration (e.g., 10 µM).
-
Effect Recording: After a brief incubation period (2-5 minutes), apply the same voltage-step protocol and record the current in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percent inhibition or potentiation.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the compound enters cells and binds to its intended kinase target.
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same kinase.
-
Cell Plating: Plate the transfected cells in a white, multi-well assay plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 2 hours.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Signal Detection: Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer, confirming target engagement. Plot the data to determine an IC50 value for target engagement.
Diagram 3: Hypothetical PI3K/Akt Signaling Pathway Inhibition
Caption: Potential site of action in the PI3K/Akt signaling cascade.
Conclusion and Future Directions
This compound is a compound with significant, unexplored therapeutic potential. Its structure is a composite of features found in numerous successful pharmacological agents. The logical starting points for its biological evaluation are kinase inhibition and potassium channel modulation, with GPCR allosterism representing a valuable secondary line of inquiry.
The experimental workflows detailed in this guide provide a clear and robust path for a comprehensive investigation. Positive hits from primary screens should be followed by rigorous SAR studies, leveraging the 3-iodo position for rapid analogue synthesis to optimize potency, selectivity, and drug-like properties. A thorough understanding of this molecule's biological activity could unlock new avenues for the development of novel therapeutics.
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The Strategic Advantage of a Strained Ring: N-Cyclopropyl-3-iodopyridin-2-amine as a Powerhouse Building Block in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, certain structural motifs have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The N-cyclopropyl-2-aminopyridine core is one such scaffold, prized for its unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability. The incorporation of a cyclopropyl group, a small, strained carbocycle, is a well-established strategy in medicinal chemistry to improve the properties of drug candidates.[1][2] This moiety can enhance metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism and can introduce conformational constraints that lock a molecule into its bioactive conformation, thereby increasing potency.[3]
This guide focuses on a particularly valuable derivative of this scaffold: N-Cyclopropyl-3-iodopyridin-2-amine . The presence of an iodine atom at the 3-position transforms this molecule from a mere scaffold into a versatile and powerful building block. The carbon-iodine bond serves as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) and the rapid generation of compound libraries targeting a wide array of proteins, most notably protein kinases. This guide will provide a comprehensive overview of the synthesis of this compound and its application in the construction of complex, biologically active molecules, with a focus on the underlying principles and practical methodologies that empower medicinal chemists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 214074-22-3 | [4][5] |
| Molecular Formula | C₈H₉IN₂ | [4][5] |
| Molecular Weight | 260.08 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Room temperature | [5] |
Synthesis of the Building Block: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and efficient synthetic pathway begins with the readily available 2-aminopyridine, proceeds through a regioselective iodination, and concludes with the introduction of the cyclopropyl group.
Step 1: Synthesis of 2-Amino-3-iodopyridine
The precursor, 2-amino-3-iodopyridine, can be synthesized from 2-aminopyridine. While various methods exist for the halogenation of aminopyridines, a common approach involves electrophilic iodination. The amino group at the 2-position is an activating group that directs electrophiles to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve mono-iodination at the desired 3-position.
Experimental Protocol: Iodination of 2-Aminopyridine
-
Rationale: This procedure is adapted from established methods for the halogenation of aminopyridines.[6] Sulfuric acid is used to protonate the pyridine ring, which deactivates it towards electrophilic substitution, thus allowing for more controlled iodination directed by the amino group.
-
Materials:
-
2-Aminopyridine (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of 2-aminopyridine in water, slowly add concentrated sulfuric acid at 0 °C.
-
Add iodine portion-wise to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide to pH 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodopyridine.[7][8][]
-
Step 2: Synthesis of this compound
The introduction of the cyclopropyl group onto the amino group can be achieved through various N-alkylation methods. A modern and efficient approach is the copper-catalyzed N-cyclopropylation using cyclopropylboronic acid. This method is generally mild and tolerates a wide range of functional groups.
Experimental Protocol: N-Cyclopropylation of 2-Amino-3-iodopyridine
-
Rationale: This protocol is based on the copper-promoted N-cyclopropylation of anilines and amines.[10] Copper(II) acetate serves as the catalyst, and a ligand such as 2,2'-bipyridine is used to facilitate the reaction. A base is required to deprotonate the amine, and the reaction is typically carried out in an oxygen-rich environment (air).
-
Materials:
-
2-Amino-3-iodopyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq)
-
2,2'-Bipyridine (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a reaction vessel, add 2-amino-3-iodopyridine, cyclopropylboronic acid, copper(II) acetate, 2,2'-bipyridine, and sodium carbonate.
-
Add 1,2-dichloroethane as the solvent.
-
Stir the reaction mixture vigorously under an air atmosphere at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5][11][12] For this compound, this reaction is instrumental in introducing a wide variety of aryl and heteroaryl substituents at the 3-position, a key strategy in the development of kinase inhibitors that target the ATP-binding site.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: This protocol is based on well-established conditions for Suzuki-Miyaura couplings.[12][13] A palladium catalyst, often in combination with a phosphine ligand, is essential. The base is crucial for the activation of the boronic acid to form a boronate species, which facilitates transmetalation to the palladium center. The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G2) (1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Sonogashira Coupling: Introducing C(sp) Hybridized Moieties
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is particularly useful for introducing linear, rigid linkers into a molecule, which can be used to probe deeper pockets in a protein's active site or to serve as precursors for further transformations, such as the formation of heterocyclic rings.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Rationale: This protocol employs the classic Sonogashira conditions, which utilize a dual catalyst system of palladium and copper(I).[15][16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne. An amine base is used both to deprotonate the alkyne and to act as a solvent or co-solvent.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between aryl halides and a wide range of amines.[17][18] This reaction allows for the introduction of diverse amino substituents at the 3-position of the pyridine ring, providing access to a different region of chemical space compared to C-C bond-forming reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Rationale: This protocol is based on modern Buchwald-Hartwig conditions, which often employ bulky, electron-rich phosphine ligands to promote both the oxidative addition and the final reductive elimination steps.[19] A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) for the necessary duration (4-24 hours), monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry, concentrate, and purify by column chromatography.
-
Case Studies in Kinase Inhibitor Synthesis
The utility of this compound is best illustrated through its application in the synthesis of potent and selective kinase inhibitors.
Case Study 1: MEK Inhibitors - The Trametinib Scaffold
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of certain types of cancer. While Trametinib itself contains a 2-fluoro-4-iodophenylamino group, the core pyridopyrimidine scaffold is assembled in a manner that highlights the potential of this compound as a key starting material for analogous structures. The synthesis of the core of Trametinib involves the condensation of a substituted aminopyridine derivative with other reagents to form the fused pyridopyrimidine ring system.[7]
Case Study 2: Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors (Aurora and JAK Kinases)
The pyrido[2,3-d]pyrimidine scaffold is a common feature in a number of kinase inhibitors, including those targeting Aurora kinases and Janus kinases (JAKs).[1][6] These enzymes are critical regulators of cell division and immune responses, respectively, and are important targets in oncology and autoimmune diseases. This compound can serve as a key precursor to this class of inhibitors. A Sonogashira coupling can be used to introduce a cyano group (using, for example, zinc cyanide), which can then participate in a cyclization reaction with a suitable partner like guanidine to form the fused pyrimidine ring.
Biological Activity Data
The following table summarizes the biological activity of representative kinase inhibitors that feature scaffolds accessible from or analogous to this compound.
| Compound Class | Example Target(s) | Representative IC₅₀ Values | Source(s) |
| MEK Inhibitors (Trametinib-like) | MEK1, MEK2 | ~0.9 nM (MEK1/2) | [7] |
| Aurora Kinase Inhibitors | Aurora A, Aurora B | Varies (low nM to µM) | [1][4][20] |
| JAK Inhibitors | JAK1, JAK2, JAK3, TYK2 | Varies (low nM to µM) | [2][6][21][22] |
Conclusion and Future Outlook
This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. The combination of the privileged N-cyclopropyl-2-aminopyridine scaffold with a versatile iodinated handle for cross-coupling reactions provides an efficient entry point to a rich and diverse chemical space. As demonstrated by its relevance to the synthesis of potent kinase inhibitors, this building block facilitates the rapid and systematic exploration of structure-activity relationships, accelerating the drug discovery process. The continued development of novel cross-coupling methodologies and the ever-present demand for new therapeutic agents ensure that this compound will remain a highly valuable and sought-after intermediate in the field of medicinal chemistry.
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The Strategic Role of Iodinated Pyridines in Modern Organic Synthesis
Abstract
The pyridine scaffold is a cornerstone of pharmaceuticals, agrochemicals, and materials science. The strategic introduction of an iodine substituent onto this heterocycle unlocks a vast landscape of synthetic possibilities, transforming the pyridine ring into a versatile and highly reactive building block. This technical guide provides an in-depth exploration of the pivotal role of iodinated pyridines in organic synthesis. We will delve into the underlying principles governing their reactivity, showcase their application in powerful C-C and C-N bond-forming reactions, and provide field-proven insights into reaction optimization and mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of iodinated pyridines to construct complex molecular architectures with precision and efficiency.
Introduction: The Iodopyridine Advantage
Halogenated pyridines are indispensable intermediates in synthetic chemistry, serving as linchpins for the construction of more complex derivatives.[1] Among the halopyridines, iodinated analogues occupy a privileged position due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive site for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions. This reactivity profile allows for exceptional regioselectivity in polyhalogenated systems, where the iodine can be selectively functionalized while other halogens like chlorine or bromine remain intact for subsequent modifications. This differential reactivity is a cornerstone of their synthetic utility, enabling a modular and convergent approach to complex, multi-substituted pyridine derivatives.
This guide will explore the synthesis of iodopyridine building blocks, their reactivity in key cross-coupling reactions, and more nuanced transformations such as the halogen dance and directed ortho-metalation. We will also examine their significant impact on medicinal chemistry, where they serve as key intermediates in the synthesis of biologically active compounds.[1][2]
Synthesis of Iodinated Pyridines
The accessibility of iodinated pyridines is a crucial first step in their application. Several methods exist for their synthesis, ranging from classical diazotization-iodination reactions to modern C-H functionalization approaches.
Classical Synthetic Routes
A common and reliable method for introducing iodine is the diazotization of aminopyridines followed by a Sandmeyer-type reaction. For example, 4-aminopyridine can be converted to 4-iodopyridine in high yield through a diazotation-Sandmeyer reaction at low temperatures.[1] Another classical approach is the aromatic Finkelstein reaction, where a bromo- or chloropyridine is converted to the corresponding iodopyridine.[3]
Modern C-H Iodination Methods
Direct C-H iodination offers a more atom-economical approach, avoiding the need for pre-functionalized starting materials. Radical-based direct C-H iodination protocols have been developed for a variety of nitrogen-containing heterocycles, including pyridines and pyridones.[3] These methods can provide good yields and regioselectivity, often influenced by the electronic and steric nature of the substituents on the pyridine ring.[3] For instance, a radical-based protocol has been shown to selectively iodinate pyridones at the C3 and C5 positions.[3]
Iodine itself can also act as a catalyst in the synthesis of complex pyridine-containing scaffolds, such as imidazo[1,2-a]pyridines, through multi-component reactions.[4][5]
The Workhorse of Cross-Coupling: Iodopyridines in C-C and C-N Bond Formation
The high reactivity of the C-I bond makes iodopyridines premier substrates for a multitude of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > OTf > Br >> Cl.[6] This predictable reactivity allows for selective transformations at the iodinated position.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for creating C-C bonds.[6][7] Iodopyridines are excellent substrates for this reaction, readily coupling with a wide range of boronic acids and esters. The choice of palladium catalyst and ligand is crucial, especially with pyridine substrates where the nitrogen atom can coordinate to the metal center and inhibit catalysis. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective for the Suzuki coupling of heteroaryl halides.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 3-Iodopyridine with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | (representative) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 | (representative) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [8] (adapted) |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] Iodopyridines are highly reactive in this transformation, allowing the introduction of alkynyl groups under mild conditions.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[10]
The high selectivity for the C-I bond is particularly advantageous in dihalopyridines. For instance, in 2-bromo-4-iodopyridine, the Sonogashira coupling occurs exclusively at the 4-position, leaving the bromine atom available for subsequent reactions.
Experimental Protocol: Sonogashira Coupling of 2,6-Dichloro-4-iodopyridine
This protocol is adapted from established procedures for the Sonogashira coupling of halopyridines.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed THF and triethylamine (Et₃N) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] This reaction has revolutionized the synthesis of aryl amines, offering a versatile and functional group tolerant alternative to classical methods.[11] Iodopyridines are excellent electrophilic partners in this reaction, coupling with a wide range of primary and secondary amines.[13]
The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, showing great efficacy.[11]
Negishi Coupling: Versatile C-C Bond Formation
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond.[14][15] This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms.[14] Iodopyridines are effective electrophiles in Negishi couplings, and the reaction tolerates a wide variety of functional groups.[16]
Advanced Synthetic Strategies: Beyond Standard Cross-Coupling
The reactivity of iodopyridines extends beyond simple cross-coupling reactions, enabling more complex and regiochemically controlled transformations.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[17] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[17] The iodine atom itself can act as a directing group, facilitating lithiation at the neighboring position.[18][19] This allows for the introduction of an electrophile specifically at the position ortho to the iodine, leading to highly substituted pyridines.[18][19]
Figure 1: General workflow for directed ortho-metalation of an iodopyridine.
The Halogen Dance: A Surprising Rearrangement
The halogen dance is a base-catalyzed rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[20][21] This fascinating transformation is driven by the formation of a more thermodynamically stable organometallic intermediate.[20] In the context of iodopyridines, treatment with a strong base like lithium diisopropylamide (LDA) can induce deprotonation, followed by a series of intermolecular halogen-metal exchange steps that result in the "dancing" of the iodine atom to a new position.[18][20] This rearrangement offers a unique pathway to functionalize positions on the pyridine ring that are not easily accessible through other methods.[20]
Figure 2: Conceptual pathway of the halogen dance reaction.
Applications in Medicinal Chemistry and Drug Discovery
The pyridine ring is a prevalent motif in a vast number of biologically active molecules and approved drugs.[22] Iodopyridines, as versatile synthetic intermediates, play a crucial role in the discovery and development of new therapeutic agents.[1]
Scaffolds for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The 2,4,6-trisubstituted pyridine scaffold, readily accessible from building blocks like 2,6-dichloro-4-iodopyridine, serves as a privileged structure for the design of potent and selective kinase inhibitors. The sequential and regioselective functionalization of such building blocks allows for the rapid generation of diverse libraries of compounds for screening against various kinase targets.
Synthesis of Natural Products and Bioactive Molecules
Iodopyridines are key intermediates in the synthesis of various pyridine-containing natural products and other bioactive molecules. For example, 3-iodopyridine is a precursor for the synthesis of marine alkaloids such as theonelladins.[1] Additionally, 2-iodopyridine is a frequently used reagent in the production of inhibitors for human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase.[1] The substitution of an iodobenzene ring with an iodopyridine ring is also a strategy explored in the development of radiopharmaceuticals.[23]
Conclusion
Iodinated pyridines are far more than simple halogenated heterocycles; they are powerful and versatile tools in the arsenal of the modern synthetic chemist. Their predictable and high reactivity in a wide array of cross-coupling reactions, coupled with their ability to undergo unique transformations like directed ortho-metalation and the halogen dance, provides unparalleled access to a diverse range of functionalized pyridine derivatives. The strategic use of iodopyridines continues to drive innovation in the synthesis of complex molecules, with profound implications for drug discovery, materials science, and beyond. As synthetic methodologies continue to advance, the role of these valuable building blocks is set to expand even further.
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Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 58(26), 7832-7838. [Link]
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Al-Gorban, Z. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
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Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate chemistry, 9(6), 747-755. [Link]
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Padwa, A., & Ginn, J. D. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic letters, 4(9), 1547–1549. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2014). Angewandte Chemie. [Link]
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Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. (2015). The Journal of Organic Chemistry. [Link]
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Synthesis of pyridines catalyzed by iodine. (2019). ResearchGate. [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. [Link]
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Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles. HETEROCYCLES, 65(8), 2005-2012. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]
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Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
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ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Gribble, G. (2015). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]
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Rilatt, I., et al. (2007). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry, 72(16), 6248-6251. [Link]
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Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. (2015). RSC Advances. [Link]
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ResearchGate. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of N-Cyclopropyl-3-iodopyridin-2-amine Derivatives
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust synthesis of N-cyclopropyl-3-iodopyridin-2-amine. It details two field-proven, primary synthetic methodologies: the modern Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann condensation. We will delve into the mechanistic rationale behind experimental choices, provide step-by-step protocols, and discuss the synthesis of the requisite starting material, 2-amino-3-iodopyridine.
Part 1: Synthetic Strategy and Workflow
The primary retrosynthetic disconnection for this compound is the C-N bond between the pyridine ring and the cyclopropylamine. This leads to two principal forward-synthetic strategies starting from the key precursor, 2-amino-3-iodopyridine.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A highly efficient and widely adopted method known for its mild reaction conditions and broad functional group tolerance.[4][5]
-
Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A traditional and cost-effective method, which, despite often requiring higher temperatures, remains a valuable tool in the synthetic chemist's arsenal.[6]
The precursor, 2-amino-3-iodopyridine, is commercially available but can also be synthesized from 2-aminopyridine through electrophilic iodination.[2][7][8][9]
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Part 2: Synthesis of Precursor: 2-Amino-3-iodopyridine
While 2-amino-3-iodopyridine is commercially available, its synthesis from 2-aminopyridine is a straightforward and cost-effective procedure for large-scale needs. The reaction proceeds via electrophilic aromatic substitution. The amino group at the C2 position is strongly activating and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Careful control of stoichiometry and conditions allows for selective mono-iodination at the C3 position.
Protocol 0: Electrophilic Iodination of 2-Aminopyridine
Rationale: This protocol uses N-Iodosuccinimide (NIS) as a mild and efficient source of the electrophilic iodonium ion (I+). Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting materials, while being relatively unreactive under the reaction conditions. The reaction is performed at room temperature to control regioselectivity and minimize potential side reactions.
Materials:
-
2-Aminopyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NIS/I₂), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-amino-3-iodopyridine as a solid.
Expected Results:
-
Appearance: White to light brown solid.[10]
-
Yield: 70-85%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Part 3: Palladium-Catalyzed N-Cyclopropylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient route to arylamines under relatively mild conditions.[5][11] The reaction relies on a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.
Mechanistic Insight: The catalytic cycle is a well-established, three-stage process. The choice of a bulky ligand like XPhos or RuPhos is critical; it promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step, and facilitates the final, product-releasing reductive elimination step.[4]
Caption: Simplified Buchwald-Hartwig catalytic cycle. Ar = 3-Amino-2-pyridinyl.
Protocol 1: Buchwald-Hartwig Synthesis of this compound
Rationale: This protocol employs a Pd₂(dba)₃/XPhos catalyst system, a robust combination for coupling heteroaryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the cyclopropylamine. Anhydrous toluene is the solvent of choice, and the reaction is run under an inert atmosphere to protect the oxygen-sensitive Pd(0) catalyst.
Materials:
-
2-Amino-3-iodopyridine (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
-
Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-iodopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by cyclopropylamine (1.5 eq) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS analysis of a quenched aliquot.
-
Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes) to yield the final product.
Data Summary:
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Highly active for heteroaryl aminations; bulky ligand promotes key steps.[4] |
| Base | NaOtBu | Strong, non-nucleophilic base; essential for amine deprotonation. |
| Solvent | Anhydrous Toluene | Aprotic, high-boiling solvent suitable for Pd-catalyzed reactions. |
| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Ar or N₂) | Protects the sensitive Pd(0) catalyst from oxidation. |
Part 4: Copper-Catalyzed N-Cyclopropylation (Ullmann Condensation)
The Ullmann condensation is the classic method for forming aryl-amine bonds using a copper catalyst.[6] While it often requires more forcing conditions than its palladium-catalyzed counterpart, it can be more economical and is effective for specific substrates where palladium catalysis may be problematic. Modern protocols often use ligands to improve solubility and accelerate the reaction.
Protocol 2: Ullmann-Type Synthesis of this compound
Rationale: This protocol utilizes a copper(I) iodide catalyst in combination with a ligand, 2,2'-bipyridine, which chelates the copper and enhances its catalytic activity. Cyclopropylboronic acid is used as the cyclopropyl source, a modification that often proceeds under milder conditions than using the volatile free amine.[12][13] Potassium carbonate serves as a mild base, and DMF is a suitable high-boiling polar solvent.
Materials:
-
2-Amino-3-iodopyridine (1.0 eq)
-
Cyclopropylboronic acid (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
2,2'-Bipyridine (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: To a sealable reaction tube, add 2-amino-3-iodopyridine (1.0 eq), cyclopropylboronic acid (2.0 eq), CuI (0.1 eq), 2,2'-bipyridine (0.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the tube.
-
Reaction: Seal the tube tightly and heat the mixture to 120 °C in an oil bath for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the target compound.
Troubleshooting: The nucleophilicity of 2-amino-3-iodopyridine is lower than that of a typical aniline, which can be an obstacle to C-N coupling.[7][14] If the reaction is sluggish, increasing the temperature or using a stronger base like Cs₂CO₃ may improve the conversion rate.
Part 5: Characterization and Further Applications
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
Characterization Data:
-
Appearance: Off-white to yellow solid.
-
Formula: C₈H₉IN₂[15]
-
Molecular Weight: 260.08 g/mol [15]
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts should be consistent with the proposed structure, showing signals for the pyridine ring protons, the cyclopropyl protons, and the amine proton.
-
¹³C NMR (CDCl₃, 101 MHz): Signals should correspond to the eight unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): m/z = 261.0 [M+H]⁺.
Application - A Gateway to Diverse Scaffolds: The true value of this compound lies in the synthetic utility of its 3-iodo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions for diversifying the this compound scaffold.
References
-
ResBioAgro. (n.d.). 2-Amino-3-iodopyridine. Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing, 7(4), 55-59. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Tsuritani, T., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(48), 9209-9211. Retrieved from [Link]
-
Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]
-
Chemical Communications. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
Combs, A. P., et al. (2018). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters, 9(4), 345-350. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) 3-Amino-5-cyclopropylpyrazole, Et3N, NaI, DMA, microwave, 150°C.... Retrieved from [Link]
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- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Amino-3-iodopyridine | [frontierspecialtychemicals.com]
- 9. 2-Amino-3-iodopyridine 96 104830-06-0 [sigmaaldrich.com]
- 10. 2-Amino-3-iodopyridine | 104830-06-0 | TCI AMERICA [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid [infoscience.epfl.ch]
- 14. 2-Amino-3-iodopyridine | ResBioAgro [resbioagro.com]
- 15. vibrantpharma.com [vibrantpharma.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of N-Cyclopropyl-3-iodopyridin-2-amine
Introduction: The Strategic Importance of N-Cyclopropyl-3-arylpyridin-2-amine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of an aryl or heteroaryl group at the 3-position via robust synthetic methods is a critical step in the synthesis of these complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of its key components.[1]
This guide focuses on a particularly valuable building block: N-Cyclopropyl-3-iodopyridin-2-amine . The N-cyclopropyl moiety is a recurring motif in pharmaceuticals, often introduced to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity.[2] The iodine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling, offering higher reactivity compared to its bromine or chlorine counterparts, which facilitates a more efficient oxidative addition step in the catalytic cycle.[3]
These application notes provide a detailed, experience-driven guide for researchers employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind protocol choices, offer a detailed experimental workflow, and discuss key considerations for optimizing this crucial transformation.
Mechanistic Considerations: Navigating the Challenges of 2-Aminopyridine Substrates
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates like this compound.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
While the iodopyridine is highly reactive, the presence of the 2-amino group introduces a specific challenge: potential catalyst inhibition. The lone pair of electrons on the pyridine nitrogen, as well as the exocyclic amino group, can coordinate to the palladium center, effectively reducing the concentration of the active catalyst.[4] This necessitates the careful selection of ligands that can stabilize the palladium catalyst and promote the desired catalytic turnover.
Key Experimental Choices & Their Rationale:
-
Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective pre-catalyst for the Suzuki-Miyaura coupling of iodopyridines.[5] It readily provides the active Pd(0) species in solution.
-
Ligand Selection: While Pd(PPh₃)₄ contains its own phosphine ligands, challenging couplings often benefit from the addition of more specialized ligands. Electron-rich, bulky monophosphine ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), have proven highly effective in promoting the coupling of electron-rich heterocyclic halides. These ligands accelerate the rates of both oxidative addition and reductive elimination, helping to overcome catalyst inhibition.
-
Base: An inorganic base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. They are strong enough to facilitate the formation of the reactive boronate species without promoting significant protodeboronation, a common side reaction where the boronic acid is replaced by a proton from the solvent.[6]
-
Solvent System: A mixture of an organic solvent and water is typical. Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices as they effectively dissolve the organic reagents. The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: A Representative Procedure
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point, with optimization of temperature, reaction time, and reagent stoichiometry potentially required for specific substrates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of N-Cyclopropyl-2-amino-3-arylpyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the strategic application of the Buchwald-Hartwig amination for the coupling of N-Cyclopropyl-3-iodopyridin-2-amine with various arylating agents. The protocol herein is designed to address the inherent challenges associated with the use of electron-rich, sterically demanding aminopyridine substrates and volatile, reactive cyclopropylamines. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and provide a troubleshooting guide to empower researchers in achieving high-yielding, reproducible results. This guide is intended to serve as a practical resource for medicinal chemists and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool in drug discovery and development, supplanting harsher, more traditional methods.[1][4]
The successful execution of a Buchwald-Hartwig amination is critically dependent on the judicious selection of the catalyst system, comprising a palladium precursor and a supporting ligand.[5] Bulky, electron-rich phosphine ligands, in particular, have been instrumental in advancing the field, enabling the coupling of challenging substrates under milder conditions.[1][6]
This application note focuses on a particularly relevant yet challenging transformation: the amination of this compound. This substrate presents a unique set of challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the volatility of the cyclopropylamine moiety.[7][8] A thorough understanding of the reaction mechanism and careful optimization of reaction parameters are therefore paramount for success.
Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium(0) species.[3][9][10] A generalized representation of this cycle is depicted below:
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond of the electrophile, forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl.[11]
-
Ligand Exchange and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[9]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the coordination sphere of the palladium. The Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1][10]
Specific Considerations for this compound:
-
Substrate-Related Challenges: The 2-aminopyridine moiety can act as a bidentate ligand, chelating to the palladium center and potentially inhibiting catalysis.[7] The use of bulky phosphine ligands is often necessary to disfavor this unproductive chelation.
-
Amine Volatility: Cyclopropylamine has a low boiling point (49-50 °C), which can lead to its evaporation from the reaction mixture, especially at elevated temperatures.[7][8] Performing the reaction in a sealed vessel is a common strategy to mitigate this issue.
-
Ligand Selection: The choice of ligand is paramount for a successful transformation. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective in promoting the desired coupling by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[6]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with base-sensitive substrates.[12][13]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Aryl Bromide | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precursor |
| Xantphos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Celite® | Filtration Aid |
| Sealed Reaction Vessel | To contain volatile amine |
| Standard Glassware | Reaction setup and workup |
| Magnetic Stirrer/Hotplate | For heating and agitation |
| Inert Atmosphere (Nitrogen or Argon) | To prevent catalyst oxidation |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, sealed reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a substrate concentration of 0.1-0.2 M).
-
Reaction Execution: Seal the reaction vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropyl-3-arylpyridin-2-amine.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and ensure a positive pressure of inert gas throughout the setup. | |
| Inappropriate base | Screen other bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | Use a less sterically hindered ligand or a milder base. |
| Homocoupling of the aryl halide | Decrease the catalyst loading. | |
| Difficulty in Purification | Co-elution of product and ligand | Use a ligand that is more easily separated or consider a different purification technique. |
| Inconsistent Results | Variability in reagent quality | Use high-purity, anhydrous reagents and solvents. |
Conclusion
The Buchwald-Hartwig amination is a powerful synthetic tool that, with careful consideration of the substrate-specific challenges, can be successfully applied to the synthesis of complex molecules like N-cyclopropyl-3-arylpyridin-2-amines. The protocol and insights provided in this application note are intended to equip researchers with the knowledge to effectively implement this transformation in their synthetic endeavors. By understanding the underlying mechanism and paying close attention to the key experimental parameters, high yields of the desired products can be reliably achieved.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 20, 2026, from [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab. (n.d.).
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 20, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 20, 2026, from [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved January 20, 2026, from [Link]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of N-Cyclopropyl-3-iodopyridin-2-amine
Introduction: The Strategic Importance of the N-Cyclopropyl-2-aminopyridine Scaffold
The N-cyclopropyl-2-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry and drug development. The unique steric and electronic properties of the cyclopropyl group, combined with the hydrogen bonding capabilities and aromatic nature of the aminopyridine core, contribute to enhanced metabolic stability, improved membrane permeability, and potent interactions with biological targets. Consequently, this structural motif is found in a range of pharmaceutically active compounds. N-Cyclopropyl-3-iodopyridin-2-amine serves as a versatile and crucial building block, enabling the introduction of diverse molecular complexity at the 3-position through palladium-catalyzed cross-coupling reactions. This guide provides detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this key intermediate, grounded in established principles of organometallic chemistry.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are foundational in contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the catalytically active palladium(0) species.[2]
The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[3]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-alkyl C-C bonds.[4] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and even alkyl groups.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective.[5] The bulky ligand facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the active catalyst.
-
Base: A moderately strong base like K₃PO₄ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water can aid in the dissolution of the base and the boronate species, while the organic solvent ensures the solubility of the organic substrates and the catalyst.[1]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos, RuPhos, P(t-Bu)₃ (2-10 mol%) |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃, K₂CO₃ (2.0-3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O |
| Temperature | 90 °C | 80-110 °C |
Troubleshooting Suzuki-Miyaura Coupling
-
Low Conversion: Increase temperature, catalyst loading, or switch to a more active ligand system (e.g., a Buchwald palladacycle precatalyst). Ensure the boronic acid is of high purity and the reagents are anhydrous.
-
Homocoupling of Boronic Acid: Ensure thorough degassing of solvents to remove oxygen.
-
Protodeboronation: Use a milder base (e.g., K₂CO₃) or shorter reaction times.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of this compound with a diverse range of primary and secondary amines.[6][7]
Causality Behind Experimental Choices
-
Catalyst System: The use of bulky, electron-rich biarylphosphine ligands is critical for the success of C-N coupling.[3] Ligands like RuPhos or BrettPhos, often used with a palladium precatalyst, are highly effective for coupling with 3-halo-2-aminopyridines.[8] These ligands promote the reductive elimination of the C-N bond, which is often the rate-limiting step.
-
Base: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine coupling partner, forming the active nucleophile.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equiv.)
-
RuPhos-Pd-G3 precatalyst (1-3 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk tube with the RuPhos-Pd-G3 precatalyst (0.02 equiv.) and LiHMDS (1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube, remove from the glovebox, and heat to 90-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Catalyst | RuPhos-Pd-G3 (2 mol%) | BrettPhos-Pd-G3, XPhos-Pd-G3 (1-5 mol%) |
| Base | LiHMDS (1.5 equiv.) | NaOt-Bu, K₃PO₄ (for less hindered amines) |
| Solvent | Toluene | 1,4-Dioxane, THF |
| Temperature | 100 °C | 90-120 °C |
Section 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[9] This reaction is invaluable for introducing linear, rigid linkers into molecular scaffolds.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and as a solvent in some cases.
-
Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols.[11] These often require a stronger base and a more active palladium/ligand system to facilitate the direct reaction of the palladium intermediate with the alkyne.
Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equiv.)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF or THF, followed by the amine base (e.g., Et₃N, often used in excess or as the solvent).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature to 60 °C. For less reactive substrates, heating to 80-100 °C may be necessary.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Palladium Source | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃ (6 mol%) | P(t-Bu)₃, cataCXium A |
| Co-catalyst | CuI (5 mol%) | None (for copper-free conditions) |
| Base | Et₃N (2.0 equiv. to solvent) | DIPEA, Cs₂CO₃ (for copper-free) |
| Solvent | DMF | THF, Toluene |
| Temperature | 60 °C | Room Temperature to 100 °C |
Visualizations of Key Processes
General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu and LiHMDS are corrosive and moisture-sensitive. Handle with care in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.
Conclusion
This compound is a valuable building block for accessing a wide range of complex molecules. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers. As with any catalytic reaction, substrate-specific optimization may be necessary to achieve optimal yields and purity. Careful attention to the principles of catalyst selection, inert atmosphere techniques, and reagent purity will ensure successful and reproducible outcomes in the synthesis of novel chemical entities for drug discovery and development.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved January 20, 2026, from [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.). Chemical Engineering Transactions. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). MDPI. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of N-Cyclopropyl-3-iodopyridin-2-amine
Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group is a highly sought-after motif in medicinal chemistry, prized for its unique conformational and electronic properties. Its incorporation into drug candidates can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity. N-Cyclopropyl-3-iodopyridin-2-amine is a valuable building block for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. This document provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, designed for researchers and professionals in drug development and chemical process R&D.
Synthetic Strategy: A Robust Copper-Catalyzed N-Cyclopropylation
The selected synthetic route for the large-scale production of this compound is a copper-catalyzed Ullmann-type cross-coupling reaction. This approach is favored for its operational simplicity, relatively low cost of the catalyst, and amenability to scale-up. The reaction proceeds via the coupling of 2-amino-3-iodopyridine with cyclopropylamine in the presence of a copper(I) catalyst, a suitable ligand, and a base.
The mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a copper(I)-amidate intermediate, followed by oxidative addition of the aryl iodide and subsequent reductive elimination to furnish the desired N-C bond. The choice of ligand is critical in stabilizing the copper catalyst and promoting the desired reactivity.
Visualizing the Synthesis Workflow
The Suzuki-Miyaura Cross-Coupling of N-Cyclopropyl-3-iodopyridin-2-amine with Boronic Acids: A Detailed Guide for Synthetic Chemists
Introduction: Expanding the Chemical Toolbox for Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in a vast array of pharmaceuticals and functional materials. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of N-cyclopropyl-3-iodopyridin-2-amine with various boronic acids. This specific transformation is of significant interest to researchers in drug development, as the resulting N-cyclopropyl-2-aminopyridine scaffold is a key pharmacophore in numerous biologically active molecules.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully employ this powerful synthetic tool.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is paramount for rationalizing experimental choices and troubleshooting unforeseen outcomes.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[3][4] This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[4][5] The choice of base and solvent is critical for this step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. This protocol has been optimized for high yield and purity.
Materials and Reagents
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%) and SPhos (0.02-0.10 mmol, 2-10 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2. A workflow diagram for the Suzuki-Miyaura cross-coupling protocol.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with a variety of boronic acids under the optimized conditions described above.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-cyclopropyl-3-phenylpyridin-2-amine | 92 |
| 2 | 4-Methoxyphenylboronic acid | N-cyclopropyl-3-(4-methoxyphenyl)pyridin-2-amine | 88 |
| 3 | 3-Fluorophenylboronic acid | N-cyclopropyl-3-(3-fluorophenyl)pyridin-2-amine | 95 |
| 4 | 2-Thiopheneboronic acid | N-cyclopropyl-3-(thiophen-2-yl)pyridin-2-amine | 85 |
| 5 | Pyridine-3-boronic acid | 3-(2-(cyclopropylamino)pyridin-3-yl)pyridine | 78 |
Table 1. Yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. This section addresses common issues and provides strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh bottle of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Poor quality reagents | Use high-purity, anhydrous solvents and reagents. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene, DMF).[5][8][9] | |
| Formation of Side Products | Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen. Use a slight excess of the aryl halide. |
| Dehalogenation of starting material | Use a non-protic solvent. Ensure the base is not excessively strong.[1] | |
| Protodeborylation of boronic acid | Use a less aqueous solvent system. Consider using a boronic ester instead of the acid.[1] | |
| Difficult Purification | Co-eluting impurities | Optimize the chromatography conditions (solvent system, silica gel type). Consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a highly effective method for the synthesis of a diverse range of substituted aminopyridines. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PubMed. Aminative Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
DOI. A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. [Link]
-
PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
PubChem. 2-Iodopyridin-3-amine. [Link]
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- 6. 214074-22-3|this compound|BLD Pharm [bldpharm.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
Functionalization of the pyridine ring in N-Cyclopropyl-3-iodopyridin-2-amine
An Application Guide to the Strategic Functionalization of the Pyridine Ring in N-Cyclopropyl-3-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Functionalized Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. The targeted functionalization of the pyridine core allows for the precise modulation of a molecule's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide focuses on This compound , a highly versatile building block for chemical synthesis. This substrate is strategically designed for facile and diverse functionalization:
-
The 2-amino group and the pyridine nitrogen can act as coordinating sites, which can influence reactivity and must be carefully considered in catalyst selection.[3][4]
-
The N-cyclopropyl group is an increasingly popular motif in drug discovery, often serving as a bioisostere for larger groups or imparting metabolic stability and conformational rigidity.[5][6]
-
The iodo substituent at the C3 position is an excellent leaving group, making this position the primary site for a wide range of powerful palladium-catalyzed cross-coupling reactions.
This document serves as a detailed guide, providing both the theoretical basis and practical, step-by-step protocols for the key transformations used to functionalize this important scaffold.
Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7][8] However, the electron-rich nature of the 2-aminopyridine ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst present unique challenges.[3][4] Overcoming these challenges requires a carefully selected catalytic system, typically involving bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11]
Below is a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating C-C bonds by coupling the C3-iodo position with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[8] This reaction is fundamental for building the complex biaryl structures often found in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required. These ligands facilitate the oxidative addition of the electron-rich iodopyridine and prevent catalyst deactivation.[3][10] Pre-formed catalyst complexes, known as precatalysts, can also offer superior reactivity and reproducibility.[3]
-
Base: A base is essential for the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution, to activate the boronic acid partner.[12]
-
Solvent: A two-phase solvent system like Toluene/H₂O or Dioxane/H₂O is typical, allowing both the organic-soluble substrates and the water-soluble inorganic base to interact effectively.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 274 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: In a glovebox, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) to the flask. Alternatively, use a combination of a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a ligand (e.g., SPhos, 0.04 mmol, 16 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-cyclopropyl-3-phenylpyridin-2-amine.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-92 |
| Pyridine-3-boronic acid | SPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | 75-88 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 70-85 |
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction enables the direct coupling of the C3-iodo position with terminal alkynes, a crucial transformation for accessing linear, rigid structures often used as linkers or pharmacophores.[13] The reaction classically uses a dual-catalyst system of palladium and copper(I).[14]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl iodide.[15] A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[14][15] Copper-free conditions have been developed but often require specific ligands and conditions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI byproduct and as the solvent.[14]
-
Atmosphere: Rigorously oxygen-free conditions are critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major side reaction.[13][14]
Caption: Simplified dual catalytic cycle for the Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 274 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford N-cyclopropyl-3-(phenylethynyl)pyridin-2-amine.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 25-40 | 88-96 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | THF | 50 | 85-94 |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 82-90 |
| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 75-85[15][16] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[17] This reaction is particularly valuable for synthesizing complex aniline and heteroarylamine derivatives. For a substrate like 3-halo-2-aminopyridine, specific conditions are needed to favor the desired C-N coupling over potential side reactions.[3][18]
Causality Behind Experimental Choices:
-
Catalyst System: Highly active catalysts are required. These are typically generated from a palladium source (Pd(OAc)₂ or Pd₂(dba)₃) and a sterically demanding, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, Xantphos).[3][19] Using specialized precatalysts (e.g., RuPhos Pd G3) often gives more reliable results.[3][18]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice.[19] For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures or different ligands.[3] For unprotected primary amines, a very strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[3][18]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the base and catalyst deactivation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 274 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 16.7 mg).
-
Solvent and Reagents: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 2-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers, wash the organic phase with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 4-(2-(cyclopropylamino)pyridin-3-yl)morpholine.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | RuPhos Pd G3 | NaOtBu | Toluene | 100 | 85-95[3] |
| Piperidine | BrettPhos Pd G3 | LiHMDS | THF | 70 | 80-90[3][18] |
| Aniline | Xantphos / Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 70-85[19] |
| Benzylamine | RuPhos / Pd(OAc)₂ | NaOtBu | Toluene | 100 | 75-88 |
Part 2: Halogen-Metal Exchange for C-C Bond Formation
Beyond palladium catalysis, classical organometallic transformations provide a powerful, alternative route for functionalization. Halogen-metal exchange, specifically iodine-lithium exchange, converts the inert C-I bond into a highly nucleophilic C-Li bond, which can then react with a wide range of electrophiles.[20][21]
Causality Behind Experimental Choices:
-
Reagent: An organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) is used to perform the exchange.[20]
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as reacting with the solvent or other functional groups on the molecule.[22][23]
-
Electrophile: A diverse array of electrophiles can be used to trap the organolithium species, including aldehydes (to form alcohols), DMF (to form aldehydes), CO₂ (to form carboxylic acids), or alkyl halides (to form C-C bonds).
Caption: Workflow for functionalization via lithiation and electrophilic quench.
Protocol 4: Lithiation and Formylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under argon, add this compound (1.0 mmol, 274 mg) and dissolve in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes) dropwise over 5 minutes. Stir the solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (3.0 mmol, 232 µL) dropwise. Stir at -78 °C for 1 hour.
-
Workup: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel, add water (10 mL) and ethyl acetate (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-(cyclopropylamino)pyridine-3-carbaldehyde.
Conclusion
This compound stands out as a robust and versatile platform for accessing a wide diversity of functionalized pyridine derivatives. Mastery of the protocols detailed herein—spanning the workhorse palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions to classic organolithium chemistry—empowers researchers to strategically modify this core scaffold. By understanding the causality behind the selection of catalysts, ligands, and reaction conditions, scientists in drug discovery and materials science can rapidly generate novel analogues with tailored properties, accelerating the development of next-generation chemical entities.
References
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Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link].
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Hep Journals. 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Available from: [Link].
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ACS Publications. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Available from: [Link].
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PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). Available from: [Link].
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ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). Available from: [Link].
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ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link].
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
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National Institutes of Health (NIH). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). Available from: [Link].
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National Institutes of Health (NIH). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link].
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ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link].
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Organic-Chemistry.org. Iodination - Common Conditions. Available from: [Link].
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ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Available from: [Link].
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National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link].
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Wikipedia. Sonogashira coupling. Available from: [Link].
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HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). Available from: [Link].
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link].
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Wikipedia. Suzuki reaction. Available from: [Link].
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Royal Society of Chemistry. Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. Available from: [Link].
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National Institutes of Health (NIH). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link].
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National Institutes of Health (NIH). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available from: [Link].
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Royal Society of Chemistry. C–H functionalization of pyridines. Available from: [Link].
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ResearchGate. Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid... Available from: [Link].
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ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available from: [Link].
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PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Available from: [Link].
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link].
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National Institutes of Health (NIH). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Available from: [Link].
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PubMed. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Available from: [Link].
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ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available from: [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
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PubMed. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. (2017). Available from: [Link].
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ResearchGate. Functionalization of pyridine N‐oxides using PyBroP. Available from: [Link].
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ResearchGate. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. Available from: [Link].
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MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link].
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PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). Available from: [Link].
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link].
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National Institutes of Health (NIH). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link].
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Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available from: [Link].
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link].
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MDPI. C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. (2020). Available from: [Link].
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PubMed. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Available from: [Link].
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National Institutes of Health (NIH). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Available from: [Link].
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link].
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Application of N-Cyclopropyl-3-iodopyridin-2-amine in Fragment-Based Drug Design: A Technical Guide
Introduction: The Strategic Value of N-Cyclopropyl-3-iodopyridin-2-amine in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in the quest for novel therapeutics. By screening low molecular weight compounds (typically < 300 Da) that bind to a biological target with weak affinity, FBDD provides starting points that can be elaborated into potent, drug-like molecules.[1] The selection of fragments for a screening library is a critical determinant of success, with an emphasis on compounds that possess desirable physicochemical properties, offer clear vectors for chemical elaboration, and occupy a unique chemical space.
This compound emerges as a fragment of significant strategic value, embodying several key features that make it an attractive tool for medicinal chemists. This guide provides a comprehensive overview of its application, detailing not just the "how" but, more critically, the "why" behind its use in a typical FBDD campaign. We will explore its intrinsic properties, provide detailed protocols for its screening and elaboration, and offer insights grounded in established medicinal chemistry principles.
Fragment Profile: Deconstructing the Merits of this compound
The utility of this compound can be understood by dissecting its three primary components: the 2-aminopyridine core, the N-cyclopropyl group, and the 3-iodo substituent.
-
The 2-Aminopyridine Scaffold: This privileged heterocyclic motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its key advantage lies in its ability to act as a versatile hydrogen bond donor and acceptor, often forming critical interactions with the hinge region of protein kinases.[3] The pyridine ring is also a polar, ionizable aromatic system that can enhance the solubility and bioavailability of less soluble compounds.[4]
-
The N-Cyclopropyl Group: This small, rigid aliphatic ring is more than just a simple alkyl substituent. It increases the fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved clinical success rates due to enhanced solubility, metabolic stability, and reduced promiscuity.[2][5] The cyclopropyl group's conformational rigidity can also help to lock in a bioactive conformation, reducing the entropic penalty upon binding to the target protein.
-
The 3-Iodo Substituent: The iodine atom is a particularly valuable feature in FBDD for several reasons:
-
Vector for Elaboration: It serves as a highly reliable synthetic handle for carbon-carbon bond formation through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[6][7] This allows for the systematic and predictable exploration of the surrounding chemical space to improve potency and selectivity.
-
Halogen Bonding: Iodine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in the protein's active site. This can provide an additional affinity contribution and direct the fragment's orientation.[3]
-
Biophysical Handle: The high electron density of iodine makes it an excellent label for X-ray crystallography, aiding in the unambiguous identification and orientation of the fragment within the protein's binding site.[8][9]
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties align well with the "Rule of Three," a common guideline for fragment library composition.
| Property | Value | Source |
| Molecular Formula | C₈H₉IN₂ | [10] |
| Molecular Weight | 260.08 g/mol | [10] |
| CAS Number | 214074-22-3 | [10] |
| SMILES | IC1=CC=CN=C1NC2CC2 | [10] |
FBDD Workflow: A Practical Guide to Application
This section outlines a typical FBDD workflow utilizing this compound, from initial screening to hit validation and elaboration. The workflow is presented as a logical progression, with each step building upon the last to generate a potent and selective lead compound.
Caption: A generalized FBDD workflow.
Part 1: Core Directive - Application Notes and Protocols
Application Note 1: Primary Screening by Biophysical Methods
Objective: To identify if this compound binds to the target protein and, if so, to characterize the interaction.
Rationale: Due to the expected weak binding affinity of fragments, highly sensitive biophysical techniques are required for initial screening. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards in FBDD for their ability to provide robust and detailed information about binding events.[11][12]
STD-NMR is a powerful ligand-observed method that detects binding by transferring magnetic saturation from the protein to a bound ligand.
Materials:
-
Target protein (e.g., a protein kinase) at a stock concentration of 50-100 µM in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 5 mM DTT-d10, pH 7.5 in 99.9% D₂O).
-
This compound stock solution (e.g., 100 mM in DMSO-d₆).
-
NMR tubes (Shigemi tubes are recommended to reduce sample volume).[13]
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a final NMR sample containing 5-20 µM of the target protein and 500 µM to 1 mM of this compound. The final DMSO-d₆ concentration should not exceed 1-2% to avoid protein denaturation.
-
Prepare a control sample containing only the fragment at the same concentration in the same buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to identify the fragment's proton resonances.
-
Set up the STD experiment. A typical pulse sequence involves alternating between on-resonance saturation of protein signals (e.g., at -1.0 ppm) and off-resonance irradiation (e.g., at 40 ppm) where no protein or fragment signals are present.
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface (the "group epitope map").[14]
-
This method provides direct visualization of the fragment binding to the protein, offering invaluable structural information for subsequent elaboration.[6][15]
Materials:
-
High-quality, well-diffracting crystals of the target protein.
-
This compound stock solution (e.g., 100 mM in a suitable solvent like DMSO).
-
Cryoprotectant solution compatible with the protein crystals.
-
Synchrotron X-ray source.
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the crystallization mother liquor to a final concentration of 1-10 mM. The solvent concentration should be kept as low as possible.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-cooling and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The high electron density of the iodine atom can be a significant aid in identifying the fragment's location.
-
If the fragment is observed, model it into the density and refine the structure to obtain a detailed view of the binding mode and key interactions with the protein.
-
Application Note 2: Hit Elaboration via Structure-Guided Design
Objective: To leverage the structural information from a validated hit to synthesize more potent analogs.
Rationale: The iodine atom on this compound is the primary vector for chemical elaboration. Palladium-catalyzed cross-coupling reactions are highly robust and versatile methods for creating new C-C bonds at this position, allowing for the systematic exploration of nearby pockets in the protein's active site.[7][16]
Caption: Elaboration of the fragment via cross-coupling reactions.
This protocol describes a general procedure for coupling this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq).
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol/water mixture).[14][17]
-
Reaction vessel (e.g., microwave vial or Schlenk tube).
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture with stirring. Typical temperatures range from 80°C to 110°C. Microwave irradiation (100-150°C for 10-30 minutes) can often accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
This protocol outlines the coupling of the fragment with terminal alkynes to introduce a linear, rigid linker.
Materials:
-
This compound (1.0 eq).
-
Terminal alkyne (1.1-1.5 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
-
Anhydrous solvent (e.g., THF or DMF).
Procedure:
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add the base, this compound, and the terminal alkyne.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion: A Versatile Fragment for Modern FBDD Campaigns
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its constituent parts—the proven 2-aminopyridine scaffold, the Fsp³-rich cyclopropyl group, and the synthetically versatile iodine handle—provide a compelling combination of desirable features. The protocols and application notes detailed in this guide offer a robust framework for researchers to effectively screen this fragment, interpret the results, and strategically elaborate hits into potent lead compounds. By understanding the underlying chemical and pharmacological principles, drug discovery professionals can fully leverage the potential of this and similar fragments to accelerate the development of novel medicines.
References
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Charrier, J.-D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2341–2350. [Link][8]
-
Chen, X., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(4), 1943–1962. [Link][2]
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Chiacchio, M. A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(11), 1359. [Link]
-
Corma, A., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(38), 6147-6150. [Link][16]
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Erlanson, D. A. (2011). Crystallographic fragment screening. Methods in Enzymology, 493, 337–351. [Link][6]
-
Ferreira, L. G., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 980–984. [Link]
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-
Hamblin, J. N., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9444–9457. [Link][1]
-
Jahn, U., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link][5]
-
Kim, J. H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences, 23(18), 10472. [Link][11]
-
Lin, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 897816. [Link][17]
-
Patel, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link][4]
-
Peng, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link][18]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. [Link][9]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link][15]
-
Vaddula, B. R., et al. (2012). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. In Methods in Molecular Biology (Vol. 914, pp. 245–258). Humana Press. [Link][13]
-
Vieira, E. R., & Sbardelotto, C. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Ichor Life Sciences. [Link][14]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][7]
-
Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link][12]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][16]
-
Zask, A., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1874–1895. [Link][19]
-
Zhang, T., et al. (2022). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N -Cyclopropyl Enamines. The Journal of Organic Chemistry, 87(18), 12148–12160. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Zubi, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109062. [Link][13]
-
ChEMBL. (n.d.). BindingDB BDBM50293162. Retrieved from [Link]
-
Chimirri, A., et al. (2001). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Molecules, 6(5), 414-419. [Link]
-
Negishi, E.-i., et al. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(8), 2912–3351. [Link][6]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Properties of 3-aminopyridin-2-one fragment 1. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link][14]
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
-
Wikipedia. (n.d.). Iodine (medical use). Retrieved from [Link][8]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 14. scirp.org [scirp.org]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyclopropyl-3-iodopyridin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclopropyl-3-iodopyridin-2-amine. It is designed as a dynamic resource to troubleshoot common experimental challenges and answer frequently asked questions, ensuring a higher rate of success and yield optimization in your laboratory.
Section 1: Overview of Synthetic Strategies
The formation of the C-N bond between the 2-aminopyridine nitrogen and the cyclopropyl group is the key transformation in this synthesis. The two most prevalent and industrially relevant methods for this type of arylamine synthesis are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This is a powerful and versatile Pd-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds under relatively mild conditions.[1][2] Its broad functional group tolerance and the availability of highly efficient catalyst systems make it the preferred method for this synthesis. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product.[2][3]
-
Ullmann Condensation: A classical method that uses a copper catalyst, the Ullmann reaction typically requires harsher conditions, such as high temperatures (often >200 °C) and polar aprotic solvents.[4] While modern advancements have introduced milder conditions and more effective catalyst systems, the Buchwald-Hartwig reaction generally offers a wider substrate scope and superior performance for this specific transformation.[5][6]
The following diagram illustrates the comparative workflows of these two primary synthetic routes.
Caption: Comparative workflows for synthesizing this compound.
Given its superior efficiency and milder conditions, this guide will focus primarily on troubleshooting the Buchwald-Hartwig amination route.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yield is the most common issue and can stem from several sources. Systematically investigating the following factors is crucial.
Cause A: Inactive Catalyst or Ligand Degradation The Pd(0) species is the active catalyst, and it is sensitive to oxygen. Phosphine ligands can also be oxidized.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen. Use a robust nitrogen or argon manifold. Perform at least three vacuum/backfill cycles before adding reagents.
-
Reagent Quality: Use high-purity, fresh reagents. Palladium precatalysts (like Pd₂(dba)₃) and phosphine ligands (like XPhos) should be stored under an inert atmosphere. Air-stable precatalysts are available and can improve reproducibility.[1]
-
Solvent Purity: Use anhydrous, degassed solvents. Residual water or oxygen in the solvent can deactivate the catalyst. Degas the solvent by sparging with argon or nitrogen for 30-60 minutes before use.
-
Cause B: Suboptimal Base Selection or Insufficient Amount The base plays a critical role in deprotonating the cyclopropylamine, which is necessary for it to enter the catalytic cycle.[3]
-
Troubleshooting Steps:
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective. If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures or longer reaction times.
-
Stoichiometry: Ensure you are using a sufficient excess of the base. A typical starting point is 1.4-2.0 equivalents relative to the limiting reagent (2-amino-3-iodopyridine).
-
Physical Properties: NaOtBu is very hygroscopic. Use a freshly opened bottle or dry it in a vacuum oven before use. Clumped or discolored base is a sign of degradation.
-
Cause C: Incorrect Reaction Temperature or Time The reaction requires thermal energy to drive the catalytic cycle, particularly the reductive elimination step.
-
Troubleshooting Steps:
-
Temperature Optimization: While Buchwald-Hartwig reactions are milder than Ullmann couplings, they are not typically run at room temperature. For an aryl iodide, a temperature range of 80-110 °C is common. If conversion is slow, incrementally increase the temperature by 10 °C.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting 2-amino-3-iodopyridine spot is fully consumed.
-
The following flowchart provides a logical path for troubleshooting low-yield issues.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of N-Cyclopropyl-3-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of N-Cyclopropyl-3-iodopyridin-2-amine. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you navigate the nuances of this powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when performing a Buchwald-Hartwig amination on this compound?
A1: The most prevalent side reactions include hydrodehalogenation of the 3-iodopyridin-2-amine starting material, β-hydride elimination, and potential complications arising from the unique reactivity of the cyclopropylamine moiety. Additionally, the presence of the 2-amino group on the pyridine ring can lead to catalyst inhibition or the formation of undesired byproducts through competitive coordination to the palladium center.
Q2: Why is hydrodehalogenation a significant problem, and what causes it?
A2: Hydrodehalogenation is the replacement of the iodine atom on your pyridine ring with a hydrogen atom, leading to the formation of 2-(cyclopropylamino)pyridine as a byproduct. This reduces the yield of your desired product. This side reaction can be caused by several factors, including the presence of water or other protic impurities, the choice of phosphine ligand, and the reaction temperature.[1] The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the aryl halide.
Q3: Can the cyclopropyl group on my amine cause specific side reactions?
A3: Yes, the cyclopropyl group can be susceptible to ring-opening reactions under certain conditions, particularly through single-electron oxidation pathways which form N-centered radicals that can lead to the cleavage of the strained cyclopropyl ring.[2] While modern Buchwald-Hartwig conditions are generally mild enough to avoid this, overly harsh conditions or the presence of certain additives could potentially trigger this undesired pathway.
Q4: How does the 2-amino group on the pyridine ring affect the reaction?
A4: The endocyclic nitrogen and the exocyclic amino group of the 2-aminopyridine scaffold can act as a bidentate ligand, chelating to the palladium catalyst. This can inhibit the catalytic cycle and reduce the reaction rate. The choice of a suitable bulky ligand is crucial to mitigate this inhibitory effect.[3]
Troubleshooting Guide: A Deeper Dive
This section provides a problem-and-solution-oriented approach to common experimental observations.
Problem 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Possible Cause & Suggested Solution
-
Inefficient Catalyst Activation/Turnover: Your palladium catalyst may not be efficiently entering the catalytic cycle.
-
Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions promote its reduction to the active Pd(0) species. The amine itself can often act as a reductant.[4] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst (e.g., XPhos Pd G3) can often improve reliability.[5]
-
-
Catalyst Inhibition by the Substrate: The 2-aminopyridine moiety may be inhibiting your catalyst.
-
Solution: Switch to a bulkier, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the desired reaction pathway and prevent inhibitory substrate coordination.[4]
-
-
Poor Solubility of Reaction Components: If any of your starting materials, base, or catalyst are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced.[5]
-
Solution: Screen different anhydrous, degassed solvents. While toluene is common, other options like dioxane, THF, or CPME might offer better solubility for your specific substrate combination.[5]
-
Problem 2: Significant Formation of the Hydrodehalogenated Byproduct (2-(cyclopropylamino)pyridine)
Possible Cause & Suggested Solution
-
Presence of Protic Impurities: Trace amounts of water can be a hydrogen source for hydrodehalogenation.[1]
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use an oven-dried flask and conduct the reaction under a strict inert atmosphere (argon or nitrogen).
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role in suppressing hydrodehalogenation.
-
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.
-
Solution: If possible, try running the reaction at a lower temperature for a longer period. This can sometimes disfavor the hydrodehalogenation pathway.
-
Problem 3: Observation of Unidentified Byproducts, Potentially from Cyclopropyl Ring Opening
Possible Cause & Suggested Solution
-
Harsh Reaction Conditions: While less common with modern methods, overly aggressive conditions could promote undesired pathways.
-
Solution: Re-evaluate your choice of base and temperature. Strong bases like NaOtBu are effective but can be harsh.[4] If you suspect base-induced decomposition, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, although this may require adjusting other parameters like catalyst loading or temperature.[4]
-
-
Oxidative Pathways: The presence of oxidizing agents could trigger the single-electron oxidation of the cyclopropylamine.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere to exclude oxygen. Purify all starting materials to remove any potential oxidizing impurities.
-
Data & Protocols
Table 1: Ligand and Base Selection Guide for Challenging Aminations
| Amine Class | Recommended Ligands | Recommended Bases | Rationale & Key Considerations |
| Primary Amines (e.g., Cyclopropylamine) | BrettPhos, tBuBrettPhos[7][8] | NaOtBu, LHMDS[4] | BrettPhos and its derivatives are specifically designed for the efficient coupling of primary amines. LHMDS can be useful if your substrate has other protic functional groups.[4] |
| Heterocyclic Amines (as part of the aryl halide) | XPhos, RuPhos, DavePhos[4] | NaOtBu, K₃PO₄, Cs₂CO₃[4] | Bulky ligands are crucial to prevent catalyst inhibition by the heterocyclic nitrogen. Weaker bases can improve functional group tolerance.[4] |
General Experimental Protocol for Buchwald-Hartwig Amination of this compound
This protocol serves as a starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the this compound, palladium precatalyst, and base to the oven-dried reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block (e.g., 100 °C).
-
Stir the reaction for the desired time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: The Catalytic Cycle and Common Side Reactions
Caption: Catalytic cycle of the Buchwald-Hartwig amination and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Fors, B. P., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]
-
Fors, B. P., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]
-
Lundgren, R. J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3568–3576. [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Singh, R., et al. (2015). Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. [Link]
-
Kaiser, N., et al. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. [Link]
-
Gessner, V. H., et al. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ResearchGate. [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
-
Zhang, H., et al. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Fors, B. P., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. ACS Publications. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Gessner, V. H., et al. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
-
Kaiser, N., et al. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Figshare. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(12), 7963-8037. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(23), 3699-3702. [Link]
-
Kapdi, A. R., & Prajapati, D. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of N-Cyclopropyl-3-iodopyridin-2-amine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-Cyclopropyl-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging yet valuable building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental issues, grounded in mechanistic principles to empower your synthetic strategies.
Introduction: The Challenge of Coupling this compound
This compound is a valuable substrate in medicinal chemistry, combining the features of a 2-aminopyridine, known for its biological activity, with a cyclopropyl group, which can enhance metabolic stability and binding affinity. However, these very features present a unique set of challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling. The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) can lead to catalyst inhibition or deactivation.[1] This guide will help you navigate these complexities and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes?
Low or no conversion in the Suzuki coupling of this compound is a common issue, often stemming from the deactivation of the palladium catalyst.
Core Issue: Catalyst Inhibition
The primary culprit is often the substrate itself. The lone pairs on both the pyridine nitrogen and the 2-amino group can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]
Troubleshooting Steps & Scientific Rationale:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. You require a ligand that can both stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Ligands such as SPhos , XPhos , or RuPhos are excellent choices.[2] Their steric bulk helps to create a coordinatively unsaturated palladium center, which is more reactive, while their electron-donating nature facilitates the rate-limiting oxidative addition step.
-
-
Choice of Palladium Precursor: The form of palladium you introduce into the reaction is crucial for initiating the catalytic cycle efficiently.
-
Recommendation: Using a Pd(0) source like Pd₂(dba)₃ in conjunction with a suitable phosphine ligand is often more effective than Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf). This is because Pd(II) precursors require an initial reduction to the active Pd(0) state, a step that can be inefficient and lead to side reactions.
-
-
Base Selection and Quality: The base plays a critical role in the transmetalation step, but an inappropriate choice can be detrimental.
-
Recommendation: A moderately strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently successful. It is imperative that the base is finely powdered and anhydrous to ensure its reactivity and to avoid introducing water, which can promote protodeboronation of the boronic acid.
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the de-iodinated starting material. What is this, and how can I prevent it?
This byproduct is N-Cyclopropylpyridin-2-amine , the result of a dehalogenation side reaction.
Mechanism of Dehalogenation:
Dehalogenation occurs when the organopalladium intermediate, formed after oxidative addition of the palladium catalyst to the C-I bond, undergoes reaction with a hydride source in the reaction mixture instead of transmetalation with the boronic acid. This is followed by reductive elimination to yield the de-iodinated product.[1] Common hydride sources include amine bases or the solvent itself.
Mitigation Strategies:
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Oxygen can interfere with the catalyst and promote side reactions.[1]
-
Solvent Choice: Select a solvent that is less likely to act as a hydride donor. Anhydrous, degassed solvents like 1,4-dioxane or toluene are generally preferred over alcohols or THF in some cases.[1][3]
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize dehalogenation, provided the desired coupling reaction proceeds at a reasonable rate.
Q3: My crude reaction mixture shows a significant amount of a symmetrical biaryl, but it's not from my starting material. What is happening?
You are likely observing the homocoupling of your boronic acid.
Mechanism of Boronic Acid Homocoupling:
This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4] If the reduction of a Pd(II) precatalyst to the active Pd(0) is incomplete, or if the Pd(0) catalyst is oxidized by trace oxygen, the resulting Pd(II) can undergo two transmetalations with the boronic acid, followed by reductive elimination to produce a symmetrical biaryl.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: As mentioned in Q1, starting with a Pd(0) precursor like Pd₂(dba)₃ can minimize the amount of residual Pd(II) in the reaction.
-
Stoichiometry of Boronic Acid: While an excess of boronic acid is often used, a very large excess can sometimes increase the rate of homocoupling. Consider using a smaller excess (e.g., 1.2-1.5 equivalents).
Q4: I have identified a byproduct that is 3-iodo-2-aminopyridine. What is causing this?
This byproduct suggests a reaction involving the N-cyclopropyl group, likely N-dealkylation .
Plausible Mechanism:
While the cyclopropyl group is generally robust, N-dealkylation of tertiary amines can be catalyzed by palladium.[5] This process can be complex and may involve oxidative addition of the palladium into a C-H bond of the cyclopropyl group or other pathways, ultimately leading to the cleavage of the N-cyclopropyl bond.
Troubleshooting and Considerations:
-
Ligand and Catalyst Choice: The choice of ligand can influence this side reaction. Experimenting with different bulky phosphine ligands may alter the steric environment around the palladium center and disfavor the interaction with the N-cyclopropyl group.
-
Reaction Temperature: N-dealkylation reactions can be temperature-dependent. If this byproduct is significant, consider running the reaction at a lower temperature.
-
Monitor Reaction Progress: Track the formation of this byproduct over time using techniques like LC-MS. If it appears late in the reaction, it might be a result of catalyst degradation or prolonged heating.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Common Cause(s) | Recommended Mitigation Strategies |
| Dehalogenation Product | N-Cyclopropylpyridin-2-amine | Reaction with hydride sources (solvent, base). | Maintain a strict inert atmosphere; use non-hydride donating solvents (e.g., dioxane, toluene). |
| Boronic Acid Homocoupling | R-R (from R-B(OH)₂) | Presence of Pd(II) species and oxygen. | Rigorously degas all solvents and the reaction mixture; use a Pd(0) source (e.g., Pd₂(dba)₃). |
| N-Dealkylation Product | 3-Iodo-2-aminopyridine | Palladium-catalyzed cleavage of the N-cyclopropyl bond. | Screen different bulky phosphine ligands; consider lowering the reaction temperature. |
| Protodeboronation Product | Arene (from boronic acid) | Presence of water and/or certain bases. | Use anhydrous solvents and a finely powdered, dry base. |
Visualizing Reaction Pathways
The desired Suzuki coupling competes with several off-cycle reactions that lead to the formation of byproducts.
Caption: Competing reaction pathways in the Suzuki coupling of this compound.
Recommended Protocol for Difficult Couplings
This protocol is a starting point for the optimization of the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents, finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for the Suzuki coupling of this compound.
Analytical Identification of Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting. A combination of the following techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring the reaction progress and identifying the molecular weights of the starting materials, product, and any byproducts.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Analysis of the crude reaction mixture by ¹H NMR can provide valuable information on the relative ratios of the different species and confirm their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile byproducts, GC-MS can be a useful analytical tool.
By understanding the potential side reactions and employing a systematic approach to troubleshooting, researchers can overcome the challenges associated with the Suzuki coupling of this compound and successfully synthesize their target molecules.
References
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Caron, S., Massett, S. S., Bogle, D. E., Castaldi, M. J., & Braish, T. F. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4163–4168. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
MDPI. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
ResearchGate. (2016). Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
ResearchGate. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. [Link]
-
Zenodo. (1985). Catalytic N-Dealkylation of Tertiary Amines - A Biomimetic Oxygenation Reaction. [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic N-Dealkylation of Tertiary Amines - A Biomimetic Oxygenation Reaction [zenodo.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with N-Cyclopropyl-3-iodopyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Cyclopropyl-3-iodopyridin-2-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalytic reactions, with a specific focus on catalyst loading for cross-coupling processes. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve robust, reproducible results.
Introduction to this compound in Catalysis
This compound is a versatile building block in medicinal chemistry and materials science, frequently employed in palladium- and copper-catalyzed cross-coupling reactions.[1][2] Its structure, featuring a reactive C-I bond and a chelating 2-aminopyridine moiety, presents unique opportunities and challenges in reaction optimization.[3][4] The proximity of the amino group to the pyridine nitrogen can allow for chelation to the metal center, which can influence catalyst activity and stability. This guide will address how to harness these features to your advantage.
Troubleshooting Guide: Optimizing Catalyst Loading
This section addresses common issues encountered when optimizing catalyst loading for reactions involving this compound.
Question 1: My reaction with this compound is showing low or no conversion. Should I simply increase the catalyst loading?
Answer: While increasing the catalyst loading might seem like a straightforward solution, it is often a symptomatic fix that can lead to increased costs, higher residual metal in your product, and more complex purification. Before increasing the catalyst, a systematic evaluation of other reaction parameters is crucial.[5]
Initial Diagnostic Workflow:
-
Verify Reagent Purity and Integrity:
-
This compound: Ensure it is pure and has not degraded. Purity can be checked by NMR or LC-MS.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade upon storage. For Buchwald-Hartwig aminations, ensure the amine is pure.[6]
-
Solvents and Bases: Use anhydrous solvents and ensure bases are of high purity and appropriately handled to avoid introducing water, which can hinder the reaction.
-
-
Ensure a Strictly Inert Atmosphere:
-
Palladium(0) catalysts are highly sensitive to oxygen. Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Evaluate the Catalyst System (Palladium Source, Ligand, and Base):
-
The combination of these three components is critical and highly substrate-dependent. A screening of different conditions is often the most effective approach.[6]
-
Question 2: I've confirmed my reagents are pure and the reaction is under an inert atmosphere, but the yield is still low. How do I rationally select a better catalyst system to optimize loading?
Answer: Rational selection involves understanding the roles of the palladium source and the ligand in the catalytic cycle. For a substrate like this compound, the choice of ligand is particularly important due to the potential for chelation.
Ligand Selection:
Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[7] The σ-donating character of these ligands increases the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step.[7] Their steric bulk can promote the final reductive elimination step to release the product.[7]
Palladium Source:
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in-situ reduction to the active Pd(0) species.[8] This can sometimes be inefficient and may require higher catalyst loadings.[8]
-
Pd(0) sources like Pd₂(dba)₃ are often more efficient as they do not require a reduction step. However, their stability can be a concern.[6]
-
Pre-catalysts , such as palladacycles (e.g., G3 or G4 Buchwald pre-catalysts), are often the most reliable choice.[6][8] These are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and often allowing for lower catalyst loadings.[6]
Recommended Screening Protocol:
A Design of Experiments (DoE) approach can efficiently screen multiple parameters simultaneously.[9][10] However, a simplified screening can also be very effective.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos-Pd-G3 |
| Ligand | XPhos | SPhos | RuPhos |
| Base | K₃PO₄ | Cs₂CO₃ | LHMDS |
| Solvent | Dioxane | Toluene | 2-MeTHF |
This table provides a starting point for screening key reaction parameters.
Question 3: I am observing significant formation of side products, particularly homocoupling of my coupling partner. How can I minimize this to improve the yield of my desired product?
Answer: Homocoupling is a common side reaction, especially in Suzuki couplings, and is often promoted by the presence of oxygen.[11]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As mentioned, ensuring a truly oxygen-free environment is the most critical step to prevent homocoupling of boronic acids.
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of this compound relative to the boronic acid can sometimes suppress homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Choice of Base: The type and strength of the base can influence the rates of competing side reactions. Weaker bases may sometimes reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: A good starting point for initial screening is typically 1-2 mol% of the palladium source and a 1:1.2 to 1:2 ratio of palladium to ligand. Once optimal conditions are identified, the catalyst loading can often be significantly reduced, sometimes to as low as 0.05-0.1 mol% or even into the ppm range for highly efficient systems.[12][13]
Q2: Can the N-cyclopropyl group or the 2-amino group interfere with the reaction?
A2: The 2-aminopyridine moiety can act as a bidentate ligand, potentially chelating to the palladium center. This can sometimes stabilize the catalyst but may also inhibit catalysis if the chelation is too strong. The use of bulky monodentate ligands, like the Buchwald ligands, can help to prevent unproductive chelation and favor the desired catalytic cycle.[7] The N-cyclopropyl group is generally stable under typical cross-coupling conditions.
Q3: How do I choose the right solvent for my reaction?
A3: The solvent should be chosen to ensure that all reactants, and to a reasonable extent the base, are soluble at the reaction temperature. Common solvents for cross-coupling reactions include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene. The choice of solvent can significantly impact the reaction outcome, so it is a valuable parameter to screen during optimization.
Q4: Is it necessary to pre-form the active catalyst?
A4: While not always necessary, especially when using pre-catalysts, pre-stirring the palladium source and ligand in the solvent for a short period (15-30 minutes) before adding the other reagents can sometimes lead to more consistent results, particularly when using Pd(II) sources.[6]
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., XPhos, 0.02 equiv.).
-
Seal both vials with septa and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed solvent (e.g., dioxane) to the vial containing the palladium source and ligand and stir for 15 minutes at room temperature to pre-form the catalyst.
-
Transfer the pre-formed catalyst solution to the reaction vial containing the substrates and base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Optimization Workflow
References
-
Molecular ligand modulation of palladium nanocatalysts for highly efficient and robust heterogeneous oxidation of cyclohexenone to phenol. National Institutes of Health.14
-
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.Link
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.9
-
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine. Benchchem.Link
-
Optimizing Suzuki Coupling Reactions. CovaSyn.Link
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.Link
-
The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.Link
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.Link
-
Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. ACS Publications.Link
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.Link
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry.Link
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. ResearchGate.Link
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.Link
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.Link
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.Link
-
Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. QSpace.Link
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.Link
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.Link
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube.Link
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.Link
-
This compound (C8H9IN2). PubChem.Link
-
214074-22-3|this compound|BLD Pharm. BLD Pharm.Link
-
This compound. Vibrant Pharma Inc.Link
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.Link
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.Link
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central.Link
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.Link
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate.Link
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.Link
-
4-((3-Acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Pharmaffiliates.Link
-
2-amino-3-iodopyridine (C5H5IN2). PubChem.Link
-
N-Cyclopropyl-3-nitropyridin-2-amine, min 98%, 1 gram. CP Lab Safety.Link
-
2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151. PubChem.Link
-
2-Amino-3-iodopyridine 96 104830-06-0. Sigma-Aldrich.Link
-
2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337. PubChem.Link
-
2-Amino-3-iodopyridine (3-Iodopyridin-2-amine) | Intermediate. MedchemExpress.com.Link
Sources
- 1. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Molecular ligand modulation of palladium nanocatalysts for highly efficient and robust heterogeneous oxidation of cyclohexenone to phenol - PMC [pmc.ncbi.nlm.nih.gov]
N-Cyclopropyl-3-iodopyridin-2-amine stability under reaction conditions
Welcome to the technical support guide for N-Cyclopropyl-3-iodopyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. Here, we address common stability issues, provide troubleshooting strategies for key reactions, and explain the chemical principles behind these recommendations.
Section 1: General Stability and Handling
This section covers the fundamental properties of this compound and best practices for its storage and handling to ensure experimental success from the outset.
Q1: What are the primary stability concerns for this compound during storage?
A1: this compound is a generally stable compound, but its reactivity can be influenced by environmental factors. The primary concerns are:
-
Photostability: Aromatic iodides can be sensitive to light, potentially leading to the homolytic cleavage of the C-I bond and subsequent degradation.[1] While specific data for this molecule is not extensively published, it is best practice to store it in amber vials or protected from direct light. Some suppliers explicitly recommend storing similar iodinated aminopyridines protected from light.[2]
-
Oxidative Stability: The aminopyridine moiety can be susceptible to oxidation, especially over long-term storage in the presence of air.
-
Thermal Stability: While stable at room temperature[3], prolonged exposure to high heat during storage is not recommended as it can accelerate degradation pathways.
For optimal long-term stability, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: Are there any inherent structural features of this compound that I should be aware of before planning my reaction?
A2: Yes, the molecule's structure contains several key features that dictate its reactivity and potential instability under certain reaction conditions. Understanding these is crucial for troubleshooting.
-
Lewis Basic Sites: The molecule has two primary Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 2-amino group. These sites can coordinate strongly to transition metal catalysts (e.g., palladium, copper), which can lead to catalyst inhibition or the formation of inactive complexes.[4]
-
Reactive C-I Bond: The carbon-iodine bond is the primary site for oxidative addition in cross-coupling reactions. It is the most labile of the carbon-halogen bonds, making it highly reactive but also more susceptible to side reactions like reductive dehalogenation.
-
N-Cyclopropyl Group: The cyclopropyl ring is generally stable but can undergo rearrangement or ring-opening under certain harsh acidic conditions or in the presence of specific reactive intermediates, though this is less common in standard cross-coupling protocols.[5]
Caption: Key reactive sites on this compound.
Section 2: Stability in Cross-Coupling Reactions
This is the most common application for this substrate. Success often hinges on mitigating side reactions and ensuring catalyst activity.
Q3: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the likely causes related to substrate stability?
A3: Failure in Suzuki coupling with 2-aminopyridine substrates is a frequent issue. The primary causes related to the stability and reactivity of this compound are:
-
Catalyst Inhibition: The pyridine and amino nitrogens can bind to the palladium center, preventing it from entering the catalytic cycle. This is often the primary reason for failure.
-
Reductive Dehalogenation: The C-I bond is reduced to a C-H bond, consuming your starting material. This side reaction is often catalyzed by the palladium species in the presence of a hydride source (e.g., amine bases, solvents like THF, or even trace water).
-
Protodeboronation of the Boronic Acid: While not a stability issue of your substrate, the boronic acid coupling partner can degrade, especially in the presence of excess base and water, leading to reaction failure.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Recommended Action & Rationale |
| No Reaction / Low Conversion | 1. Change Ligand: Switch to sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote faster oxidative addition and reductive elimination, outcompeting catalyst inhibition. 2. Use a Pd(0) Source: Start with a pre-formed Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to bypass a potentially problematic in-situ reduction step. 3. Screen Bases: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong hydroxide or alkoxide bases, which can promote side reactions. |
| Dehalogenation Byproduct Observed | 1. Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a strict argon or nitrogen atmosphere to minimize hydride sources. 2. Solvent Choice: Switch to a less-protic solvent like 1,4-dioxane or toluene.[6] 3. Lower Temperature: If kinetics allow, reducing the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling. |
| Insoluble Materials | 1. Solvent System: This substrate may have poor solubility. Try solvent systems known to work for challenging couplings, such as dioxane/water mixtures or DMF.[6][7] Ensure all starting materials are fully dissolved at the reaction temperature. |
Q4: I am attempting a Buchwald-Hartwig amination and observing significant dehalogenation of my this compound. How can I fix this?
A4: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations, competing with the desired C-N bond formation.[8] It arises from a β-hydride elimination pathway from the palladium-amide intermediate or from direct reduction of the aryl halide.
Protocol: Minimizing Dehalogenation in Buchwald-Hartwig Amination
-
Ligand Selection is Critical: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos). These ligands create a sterically congested environment around the palladium center that favors reductive elimination (the desired C-N bond formation) over β-hydride elimination.[9]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like LiHMDS or K₃PO₄. Strong, smaller bases like NaOtBu can sometimes exacerbate side reactions.[10]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate (often 80-100 °C). Overheating can favor decomposition and dehalogenation pathways.
-
Inert Conditions: As with Suzuki coupling, ensure all reagents and the reaction vessel are scrupulously dry and purged with an inert gas.
Caption: Competing pathways: Desired coupling vs. dehalogenation.
Q5: My Sonogashira coupling is giving a complex mixture, including what looks like a homocoupled alkyne. Is my substrate causing this?
A5: While the substrate itself doesn't directly cause alkyne homocoupling (Glaser coupling), the standard Sonogashira conditions can promote it, leading to a messy reaction. The key factors are the copper(I) cocatalyst and the presence of oxygen.[11]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Recommended Action & Rationale |
| Alkyne Homocoupling (Glaser Product) | 1. Degas Thoroughly: Oxygen is the primary culprit for promoting the Cu(I)-mediated homocoupling of the terminal alkyne. Degas your solvents and reaction mixture rigorously (e.g., via three freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[11] 2. Consider "Copper-Free" Conditions: Many modern protocols exist that avoid the use of a copper cocatalyst, which completely eliminates this side reaction. These often require a specific palladium catalyst/ligand system and a suitable amine base.[12][13] |
| Low Yield / No Reaction | 1. Catalyst Inhibition: As with other couplings, the 2-aminopyridine moiety can inhibit the palladium catalyst. Ensure you are using an effective ligand (e.g., PPh₃ is common, but more advanced ligands may be needed).[14] 2. Base Choice: An amine base (e.g., Et₃N, DIPA) is typically required to deprotonate the terminal alkyne to form the reactive copper acetylide.[15] Ensure it is present in sufficient excess and is dry. |
Section 3: Troubleshooting Workflow & FAQs
Q6: I have a failed reaction. What is a logical troubleshooting sequence?
A6: When a reaction with this compound fails, a systematic approach is key. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
-
Q: Can I purify this compound using silica gel chromatography?
-
A: Yes. Standard silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying this and similar compounds. However, the basic nitrogen atoms can cause tailing on silica. To mitigate this, you can pre-treat your silica with a small amount of triethylamine (~1%) in the eluent system.
-
-
Q: Is this compound air-stable?
-
A: It is reasonably stable in air for short periods (e.g., during reaction setup and workup). For long-term storage, an inert atmosphere is recommended to prevent slow oxidative degradation.
-
-
Q: My NMR shows a loss of the iodine signal and the appearance of a new aromatic proton. What happened?
-
A: This is the classic signature of reductive dehalogenation, where the iodine atom has been replaced by a hydrogen atom. Review the troubleshooting guides in Section 2 to address this common side reaction.
-
-
Q: What is the CAS number for this compound?
-
A: The CAS number is 214074-22-3.[3]
-
References
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. [4][16]
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
-
Pyran, S., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
-
Brown, D., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443.
-
This compound. Vibrant Pharma Inc.[3]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [14]
-
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [17]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2024). Organic Letters, 26(46), 9805-9810.
-
Buchwald–Hartwig amination. Wikipedia. [8]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [9]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [10]
-
2-Aminopyridines Made from Bench-Stable Reagents. (2024). ChemistryViews.
-
2-Aminopyridine. Wikipedia.
-
How can I solve my problem with Suzuki coupling? ResearchGate. [6]
-
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [18]
-
This compound. BLD Pharm.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Sonogashira Coupling. Organic Chemistry Portal. [12]
-
Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. (2015). PubMed Central.
-
Sonogashira coupling. Wikipedia. [13]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [1]
-
Sonogashira Coupling. Chemistry LibreTexts. [11]
-
Failed suzuki coupling, any suggenstions? Reddit. [7]
-
Photostability. RD Laboratories.
-
N-cyclopropylthian-4-amine degradation pathways and prevention. Benchchem.
-
2-Amino-3-iodopyridine (3-Iodopyridin-2-amine). MedchemExpress.com. [2]
-
2-Iodopyridin-3-amine. PubChem.
-
2-Iodopyridine. Chem-Impex.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Sonogashira coupling. YouTube. [15]
-
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [5]
-
3-Iodopyridine synthesis. ChemicalBook.
-
Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-iodopyridine. Benchchem.
-
2-Amino-3-iodopyridine. PubChem.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chempanda.com [chempanda.com]
Technical Support Center: Troubleshooting Low Conversion Rates with N-Cyclopropyl-3-iodopyridin-2-amine
Welcome to the technical support center for N-Cyclopropyl-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and achieve high conversion rates.
Introduction: The "2-Pyridyl Problem" and Your Substrate
This compound is a valuable building block in medicinal chemistry. However, like many 2-aminopyridine derivatives, it can present unique challenges in cross-coupling reactions, often referred to as the "2-pyridyl problem"[1]. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or unproductive pathways. This guide will address these and other common issues to help you achieve your desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst System and Reaction Setup
Question 1: My Suzuki-Miyaura coupling reaction is showing little to no conversion. What are the most likely causes related to my catalyst and ligands?
Low or no conversion in a Suzuki-Miyaura reaction with this compound can often be traced back to the catalytic system. Here are the key aspects to investigate:
-
Catalyst Deactivation: The 2-amino group of your substrate can act as a bidentate ligand, chelating with the palladium center and inhibiting its catalytic activity. The choice of ligand is crucial to prevent this. Sterically hindered phosphine ligands are often effective in promoting the desired reaction pathway[2].
-
Inappropriate Ligand Choice: For electron-rich and sterically hindered substrates like yours, bulky and electron-rich phosphine ligands are generally preferred. Consider ligands such as Xantphos or bulky biaryl phosphine ligands.
-
Palladium(0) Source: Ensure you are using a reliable source of Pd(0). If you are using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient under your reaction conditions.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to increased side reactions. It's a parameter that often requires optimization, typically in the range of 1-5 mol%.
Troubleshooting Workflow for Catalyst System Optimization
Caption: A decision-making workflow for troubleshooting catalyst-related issues.
Section 2: Substrate and Reagent Quality
Question 2: Could the quality of my this compound or other reagents be the issue?
Absolutely. The purity and stability of all reaction components are critical for success.
-
Substrate Purity: this compound can degrade over time, especially if exposed to light or air. It is advisable to store it under an inert atmosphere and protected from light[3]. Impurities in the starting material can poison the catalyst. Consider re-purifying your substrate if its purity is in doubt. Common impurities in pyridine derivatives can interfere with catalytic cycles[4].
-
Boronic Acid/Ester Quality: In Suzuki-Miyaura reactions, boronic acids can dehydrate to form boroxines. It is often beneficial to use the corresponding boronic ester, which can be more stable.
-
Solvent and Base Purity: Ensure your solvents are anhydrous and your base is of high purity. Water content can significantly impact the outcome of many cross-coupling reactions.
Experimental Protocol: Quick Purity Check by TLC and NMR
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample of your this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot it on a silica gel TLC plate.
-
Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize under UV light. Multiple spots may indicate the presence of impurities.
-
-
Proton NMR (¹H NMR):
-
Dissolve a sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Look for unexpected peaks that could correspond to impurities or degradation products.
-
Section 3: Reaction Conditions
Question 3: I'm seeing some product, but the reaction stalls at low conversion. How can I optimize the reaction conditions?
Stalled reactions are a common issue. A systematic optimization of reaction parameters is key.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate and yield. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.
-
Solvent Effects: The polarity and boiling point of the solvent can have a significant impact. Toluene, dioxane, and DMF are common choices. For some Suzuki-Miyaura reactions, the addition of water can be beneficial.
-
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.5) | Toluene | 80-100 |
| Sonogashira | Pd(PPh₃)₄ (2.5) | - | Et₃N (2) | DMF | 80-100 |
Note: These are general starting points and may require optimization for your specific substrate and coupling partner.
Section 4: Understanding the Mechanism and Potential Side Reactions
Question 4: What is happening at a mechanistic level, and what are common side reactions to be aware of?
Understanding the catalytic cycle can provide insights into potential failure points.
-
The Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. A bottleneck at any of these steps can lead to low conversion.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Common Side Reactions:
-
Hydrodehalogenation: The iodo group is replaced by a hydrogen atom. This can be promoted by moisture or certain bases.
-
Homocoupling: The boronic acid or your starting material couples with itself.
-
Protodeborylation: The boronic acid is converted to the corresponding arene.
-
By carefully considering each of these potential issues and systematically working through the troubleshooting steps, you can significantly improve the conversion rates of your reactions involving this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Wiley Online Library. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- MedchemExpress.com. (n.d.). 2-Amino-3-iodopyridine (3-Iodopyridin-2-amine) | Intermediate.
- ResearchGate. (2025). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines.
- RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- University of Sheffield. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- BLD Pharm. (n.d.). This compound.
- ResearchGate. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic....
- PubMed. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot.
- Wikipedia. (n.d.). Suzuki reaction.
- PubChemLite. (n.d.). This compound (C8H9IN2).
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
- PubChem. (n.d.). 3-Iodopyridine.
- CAS.org. (n.d.). 3-Iodopyridine - CAS Common Chemistry.
- ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I.
- Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?.
- Tetrahedron. (n.d.). N2-cyclopropyl-3-nitropyridin-2-amine.
- Alchem Pharmtech. (n.d.). N-cyclopropyl-3-nitropyridin-2-amine.
- PubChem. (n.d.). 2-Amino-3-iodopyridine.
- PubChem. (n.d.). 2-Iodopyridin-3-amine.
Sources
Technical Support Center: Optimizing Solvent Conditions for N-Cyclopropyl-3-iodopyridin-2-amine Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving N-Cyclopropyl-3-iodopyridin-2-amine. The unique electronic and structural characteristics of this substrate present specific challenges that can be effectively navigated with a rational approach to solvent selection and overall reaction parameter optimization.
Understanding the Core Challenge: The Substrate's Dual Nature
This compound is a valuable building block, but its reactivity in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is nuanced. The primary challenge stems from the two nitrogen atoms within the molecule, which can act as Lewis bases. Both the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming stable but unreactive complexes, thereby inhibiting the catalytic cycle and leading to low or no product yield.[1]
The choice of solvent is paramount as it can modulate these interactions, influence the solubility of reagents, and directly participate in the catalytic cycle.[2][3] This guide provides a framework for rationally selecting and optimizing solvent systems to overcome these challenges.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with this compound, issues like low yield and reaction stalling are common.
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. Where do I start troubleshooting?
A1: Low conversion is often linked to catalyst inhibition or poor solubility of reaction components. A systematic optimization of the solvent and base system is the most effective approach.
Initial Steps:
-
Verify Reagent Quality: Ensure your boronic acid or ester is pure and not degraded (protodeboronation is a common issue). Use anhydrous solvents and ensure the base is of high quality.
-
Inert Atmosphere: Rigorously degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[4]
Solvent-Centric Troubleshooting:
-
Problem: Poor solubility of the starting material or base.
-
Solution: A mixture of a non-polar or moderately polar aprotic solvent with water is often effective. The water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄.[3] A good starting point is a 4:1 to 10:1 mixture of an organic solvent and water.
-
-
Problem: Catalyst inhibition is suspected.
-
Solution: The solvent's polarity can influence the coordination of the substrate to the palladium center.
-
Non-polar aprotic solvents (e.g., Toluene, Dioxane, THF): These are excellent starting points. Toluene is often a good choice as it can facilitate the reaction while minimizing coordination effects.[5] Dioxane is also widely used and is known to be effective for many challenging Suzuki couplings.[6]
-
Polar aprotic solvents (e.g., DMF, Acetonitrile): While these can enhance the rate of oxidative addition, they can also be coordinating and may exacerbate catalyst inhibition with this substrate. Use them with caution and perhaps as part of a co-solvent system. It's worth noting that in some systems, polar solvents like acetonitrile can even alter the chemoselectivity of the reaction.[2]
-
Polar protic solvents (e.g., Alcohols like isopropanol or ethanol): These can be surprisingly effective. They can participate in hydrogen bonding, potentially altering the substrate's coordination properties, and can also aid in the solubility of the base.[3]
-
-
Recommended Solvent Screening Panel for Suzuki-Miyaura Coupling:
| Solvent System (v/v) | Solvent Type | Rationale |
| Toluene / H₂O (10:1) | Non-polar aprotic / Protic | Good general starting point, minimizes coordination. |
| 1,4-Dioxane / H₂O (4:1) | Moderately polar aprotic / Protic | Widely used, good for challenging substrates.[6] |
| THF / H₂O (4:1) | Moderately polar aprotic / Protic | Another common and effective mixture.[4] |
| Isopropanol / H₂O (3:1) | Polar protic / Protic | Can mitigate catalyst inhibition and improve base solubility.[3] |
| DMF | Polar aprotic | Use if solubility is a major issue and other systems fail. |
Troubleshooting Guide: Buchwald-Hartwig Amination
For coupling this compound with another amine, the choice of a non-coordinating solvent is often critical to success.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material, even after extended reaction times. What solvent adjustments should I consider?
A2: Stalled Buchwald-Hartwig reactions with this substrate are frequently due to the use of a solvent that competes with the amine coupling partner for coordination to the palladium center.
Solvent-Centric Troubleshooting:
-
Problem: The reaction is sluggish or fails completely.
-
Solution: Switch to a non-polar, non-coordinating solvent.
-
Toluene or Xylene: These are the most common and often the most effective solvents for Buchwald-Hartwig aminations.[7] They have low coordinating ability and are generally effective at dissolving the organic components.
-
1,4-Dioxane: While an ether, it is often used successfully. However, if inhibition is observed, switching to a hydrocarbon solvent like toluene is a logical next step.[7]
-
Avoid highly coordinating solvents: Solvents like DMF, DMSO, or acetonitrile should generally be avoided as they can compete with the amine nucleophile, hindering the reaction.[8]
-
-
Workflow for Troubleshooting a Stalled Buchwald-Hartwig Reaction:
Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig reaction.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. The traditional use of an amine as both a base and a solvent can be problematic with this compound.
Q3: My Sonogashira coupling is giving a low yield, and I'm observing significant homocoupling of my alkyne (Glaser coupling). How can the solvent help?
A3: Alkyne homocoupling is often promoted by oxygen and certain solvent conditions. The solvent system needs to provide good solubility for all components while minimizing this side reaction.
Solvent-Centric Troubleshooting:
-
Problem: Low yield of the desired cross-coupled product.
-
Solution: Ensure adequate solubility of the copper acetylide intermediate.
-
DMF or THF: These are common solvents for Sonogashira couplings and are generally effective.[9]
-
Amine as co-solvent: Often, an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used in conjunction with another solvent (e.g., THF/Et₃N). The amine also serves to scavenge the HI produced.[3][10]
-
-
-
Problem: Significant Glaser homocoupling.
-
Solution: This is an oxidative process, so rigorous degassing is the first line of defense. However, solvent choice can also play a role.
-
Amine-free conditions: Consider a copper-free Sonogashira protocol. In such cases, a solvent like DMF or NMP with a base like Cs₂CO₃ might be employed.[11]
-
Solvent mixtures: Sometimes, a mixture like Toluene/Et₃N can provide a good balance of solubility and reaction rate while minimizing side reactions.
-
-
Recommended Solvent Screening Panel for Sonogashira Coupling:
| Solvent System | Base | Rationale |
| THF / Et₃N (2:1) | Et₃N | A standard and often effective system.[9] |
| DMF | Et₃N or DIPA | Good for solubility, but requires careful degassing. |
| Toluene / Et₃N (3:1) | Et₃N | A less polar option that can sometimes reduce side reactions. |
| Acetonitrile | Cs₂CO₃ | For copper-free conditions, may require higher temperatures.[11] |
Frequently Asked Questions (FAQs)
Q: Is there a universal "best" solvent for reactions with this compound?
A: No, the optimal solvent is highly dependent on the specific reaction type (Suzuki, Buchwald-Hartwig, Sonogashira) and the coupling partner. However, for a general starting point across these reactions, moderately polar aprotic solvents like 1,4-dioxane or THF , often in combination with water for Suzuki reactions, or non-polar solvents like toluene for Buchwald-Hartwig aminations, are robust choices.
Q: How does water in my solvent mixture affect the reaction?
A: In Suzuki-Miyaura reactions, a small amount of water is often beneficial. It can significantly increase the solubility and effectiveness of inorganic bases like K₂CO₃ and K₃PO₄.[3] Furthermore, water can accelerate the breakdown of some palladium precatalysts to the active Pd(0) species.
Q: My reaction appears to start but then stalls. Could this be a solvent issue?
A: Yes, this is a classic sign of catalyst deactivation or inhibition, which can be solvent-mediated. The initial turnover may occur, but as the reaction progresses, the catalyst may be sequestered by the substrate, product, or solvent. In this case, switching to a less coordinating solvent (e.g., from DMF to toluene) is a primary troubleshooting step.
Q: Can I run these reactions neat or solvent-free?
A: While some cross-coupling reactions can be performed solvent-free, it is generally not recommended for substrates like this compound. The high melting points of the reactants and the need for controlled temperatures and efficient mixing make a solvent system highly advantageous for achieving reproducible and high-yielding results.
Experimental Protocols (General Starting Points)
Note: These are generalized procedures and require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration) via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add degassed toluene (0.1 M concentration).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed solvent (e.g., THF or DMF, 0.2 M) and an amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Solvent Influence
Caption: The palladium catalytic cycle and key points of solvent intervention.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Cyclopropyl-(3-Iodo-Pyridin-2-Yl)-Amine. BIOFOUNT. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent... PubMed Central. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Effect of the Solvent on the Coordination of Pyridine Derivatives with Zn Tetraphenylporphine. Semantic Scholar. [Link]
-
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N -Cyclopropyl Enamines. ResearchGate. [Link]
-
Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. MDPI. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. [Link]
-
N-Cyclopropyl-3-nitropyridin-2-amine. PubChem. [Link]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 214074-22-3|this compound|BLD Pharm [bldpharm.com]
- 8. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]
- 9. scirp.org [scirp.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Dehalogenation of N-Cyclopropyl-3-iodopyridin-2-amine
Welcome to the technical support center for N-Cyclopropyl-3-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of dehalogenation. Our goal is to provide you with a deep understanding of the underlying causes of this issue and to offer robust, field-proven strategies to ensure the integrity of your carbon-iodine bond throughout your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of N-cyclopropylpyridin-2-amine in my cross-coupling reaction. What is causing this dehalogenation?
A1: The replacement of an iodine atom with a hydrogen atom, known as hydrodehalogenation, is a frequent competitive pathway in palladium-catalyzed cross-coupling reactions.[1] This undesired reaction significantly lowers the yield of your target molecule and introduces a byproduct that can be difficult to separate.
The primary culprit is typically the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This highly reactive intermediate can be generated from various sources within your reaction mixture:
-
Solvents: Protic solvents (e.g., alcohols like methanol or ethanol) and even some aprotic polar solvents can act as hydride donors.[1][2]
-
Bases: Certain bases, particularly alkoxides or amines, can facilitate the formation of Pd-H species.[2]
-
Reagents: Trace amounts of water, or impurities in your reagents can serve as a source of protons or hydrides.
-
Ligands: Phosphine ligands themselves can sometimes undergo decomposition pathways that generate hydride sources.
Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group on the palladium center, yielding the dehalogenated product (Ar-H) instead of the desired cross-coupled product.[2]
Q2: My starting material, this compound, seems particularly prone to this issue. Why is that?
A2: Yes, N-heterocyclic halides, especially electron-rich pyridines, can be more susceptible to dehalogenation. The 2-amino group in your substrate is an electron-donating group, which increases the electron density on the pyridine ring. This can influence the stability of the key organopalladium intermediate (Ar-Pd-I). Furthermore, the Lewis basic nitrogen of the pyridine ring and the amino group can coordinate to the palladium center, potentially inhibiting the desired catalytic activity and making side reactions more competitive.[3]
Q3: How can I strategically select my catalyst, ligand, and base to minimize dehalogenation?
A3: Your choice of catalyst system is the most critical factor in controlling selectivity. The goal is to accelerate the desired reductive elimination (forming the C-C or C-N bond) to outpace the undesired dehalogenation pathway.
-
Catalyst/Precatalyst: Instead of traditional catalysts like Pd(PPh₃)₄, which can be less efficient for challenging substrates[4], consider using modern, well-defined precatalysts. Buchwald-type precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) are designed for high activity and can be very effective.[5]
-
Ligands: Bulky, electron-rich phosphine ligands are paramount. These ligands promote rapid oxidative addition and reductive elimination, which are key steps in the desired coupling cycle.[2][3] They sterically shield the palladium center, disfavoring the formation of undesirable intermediates.
-
Bases: The choice of base is crucial. Avoid strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) or other alkoxides when dehalogenation is a problem. Instead, opt for weaker, non-coordinating inorganic bases.
The following table provides a comparison of commonly used bases:
| Base | Typical Conditions | Pros | Cons (re: Dehalogenation) |
| K₃PO₄ | Anhydrous, often with dioxane/water | Effective for many couplings, mild. | Generally a very safe choice to minimize dehalogenation. |
| Cs₂CO₃ | Anhydrous, various solvents | Highly effective, good for challenging substrates. | Can be hygroscopic; ensure it is dry. Generally low risk for dehalogenation. |
| K₂CO₃ | Anhydrous or aqueous | Inexpensive, widely used. | Weaker than K₃PO₄, may require higher temperatures, which can sometimes increase side reactions. |
| NaOtBu, KOtBu | Anhydrous THF or Toluene | Very strong, effective for C-N couplings. | High risk of promoting dehalogenation and other side reactions. Use with extreme caution. |
| Organic Amines (e.g., Et₃N, DIPEA) | Various | Used in specific reactions (e.g., Heck, Sonogashira). | Can be a hydride source; generally not recommended for Suzuki or Buchwald-Hartwig couplings where dehalogenation is a concern.[6] |
Q4: What role do solvent and temperature play, and how can I optimize them?
A4: Solvent and temperature are critical variables that must be carefully controlled.
-
Solvent Selection: Avoid protic solvents like methanol, ethanol, or isopropanol if possible, as they are known hydride sources.[1][7][8] Non-polar aprotic solvents like Toluene or Dioxane are generally preferred.[4] While DMF is a common solvent, it can also contribute to dehalogenation under certain conditions.[4] It is imperative to use anhydrous and degassed solvents to remove water and dissolved oxygen, which can poison the catalyst and lead to side reactions like homocoupling.
-
Temperature Control: Dehalogenation can sometimes have a higher activation energy than the desired coupling reaction. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a key strategy. If you are running a reaction at 110 °C and observing dehalogenation, try lowering the temperature to 80-90 °C and monitoring the progress.
Troubleshooting Workflow
If you are experiencing dehalogenation, follow this systematic troubleshooting guide. This workflow is designed to logically isolate and address the root cause of the problem.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Best-Practice Protocol: Suzuki Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for the Suzuki coupling of this compound, specifically designed to mitigate the risk of hydrodehalogenation.
Reaction Setup:
-
Glassware Preparation: Thoroughly oven-dry or flame-dry all glassware (reaction vial/flask, stir bar, condenser). Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[9][10]
-
Reagent Addition: To the reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst). Add this to the reaction vessel. The catalyst and base should be handled quickly in the air or, ideally, in a glovebox.
-
Inert Atmosphere Establishment: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this "vac/fill" cycle at least three to five times to ensure all oxygen is removed.[11][12] This is a more robust method than simply purging with a gas stream.[11][12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe through the septum. The solvent should have been previously degassed by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.[11][13]
-
Reaction Execution: Lower the vessel into a pre-heated oil bath set to the desired temperature (start with 80-90 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the disappearance of starting material and the appearance of both the desired product and the dehalogenated byproduct (N-cyclopropylpyridin-2-amine).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Insight: The Dehalogenation Pathway
Understanding the mechanism is key to prevention. The diagram below illustrates the competition between the desired cross-coupling and the undesired dehalogenation pathway after the critical oxidative addition step.
Caption: Competing catalytic cycles in palladium cross-coupling.
By implementing the strategies outlined in this guide—namely, the careful selection of a modern catalytic system, use of weak inorganic bases, choice of non-polar aprotic solvents, lower reaction temperatures, and meticulous inert techniques—you can effectively suppress the dehalogenation pathway and significantly improve the outcome of your reactions involving this compound.
References
-
McIndoe, J. S., & Ahmadi, Z. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11593-11595. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Semantic Scholar. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
McIndoe, J. S., & Ahmadi, Z. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. DOI:10.1039/C3CC46271D. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. [Link]
-
Wang, C., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ScienceDirect. [Link]
-
Mori, A., & Monguchi, Y. (2011). Catalytic Hydrodehalogenation Reactions. Thieme. [Link]
-
Lalevée, J., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. ResearchGate. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Creaser, S. P., et al. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. Journal of Industrial and Engineering Chemistry. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Thomas, D. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input? Chemistry Stack Exchange. [Link]
-
YouTube. (2023). Technique for putting inert reactions | Coupling reactions. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Royal Society of Chemistry. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. DOI:10.1039/D2RA01687G. [Link]
-
ResearchGate. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
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Validation & Comparative
Purity analysis of synthesized N-Cyclopropyl-3-iodopyridin-2-amine by HPLC
An In-Depth Technical Guide to the Purity Analysis of Synthesized N-Cyclopropyl-3-iodopyridin-2-amine: A Comparative Evaluation of HPLC, GC-MS, and qNMR Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex therapeutic agents. The cyclopropylamine moiety is a recognized pharmacophore in various drugs, including monoamine oxidase inhibitors (MAOIs), while the substituted pyridine core is prevalent in numerous pharmaceuticals.[1] The precise arrangement of the iodo- and cyclopropylamino- groups on the pyridine ring offers specific steric and electronic properties that are crucial for its intended downstream reactions and the biological activity of the final active pharmaceutical ingredient (API).
The manufacturing of such intermediates involves multi-step chemical syntheses where side reactions, incomplete conversions, and residual starting materials can introduce impurities.[2][3] These impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, rigorous purity analysis is not merely a quality control checkpoint but a fundamental requirement mandated by regulatory bodies like the FDA and EMA to ensure patient safety.[2][4]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment of this compound, alongside orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.
The Gold Standard: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for a wide range of non-volatile and thermally labile compounds.[4] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice.
Causality of Method Development Choices
The selection of RP-HPLC parameters is a deliberate process designed to achieve optimal separation between the main compound and its potential impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for moderately polar molecules like our target compound. The alkyl chains create a non-polar environment, and separation is achieved based on the differential partitioning of analytes between the stationary phase and the polar mobile phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic solvent like acetonitrile (B) is employed. This is critical because impurities can span a wide range of polarities. A gradient, where the concentration of the organic solvent is increased over time, ensures that both highly polar (early eluting) and non-polar (late eluting) impurities are effectively separated and eluted from the column within a reasonable timeframe. A modifier like 0.1% trifluoroacetic acid (TFA) is added to both phases to control the ionization of the basic amine group, ensuring sharp, symmetrical peak shapes by minimizing tailing.
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The pyridine ring contains a chromophore that absorbs UV light. A full UV-Vis spectrum analysis using a DAD can help in peak tracking and provide preliminary identification of impurities by comparing their spectra to that of the main peak. The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte for maximum sensitivity.
Visualizing the HPLC Workflow
The following diagram outlines the standard workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC Method
This protocol is a self-validating system, designed according to International Council for Harmonisation (ICH) guidelines, which require validation for parameters like specificity, linearity, precision, and accuracy.[5][6][7]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
-
Chromatography data system (CDS) for control and data processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient Program:
Time (min) %A %B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of diluent to get a 1 mg/mL solution.
-
Reference Standard: Prepare a solution of the reference standard at the same concentration.
-
-
Data Analysis:
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Orthogonal and Confirmatory Methods: GC-MS and qNMR
Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, are crucial for a complete impurity profile.[3][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] While our target molecule may have limited volatility, GC-MS is exceptionally well-suited for detecting residual solvents from the synthesis (e.g., THF, pyridine, DCM) and volatile by-products that might be missed by HPLC.[9][10]
-
Principle of Causality: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then fragmented and ionized in the mass spectrometer, generating a unique mass spectrum that acts as a "molecular fingerprint," allowing for unambiguous identification of known and unknown volatile impurities by comparing the spectra to established libraries (e.g., NIST).
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[11][12] As a quantitative tool (qNMR), it offers a distinct advantage over chromatography: it can determine the absolute purity of a substance without needing a reference standard for every impurity.[13][14]
-
Principle of Causality: qNMR operates by comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a signal from a certified internal standard of known concentration and purity. Since the signal intensity is directly proportional to the number of nuclei, this comparison provides a direct, highly accurate measure of the analyte's mass in the sample, from which purity can be calculated. This method is orthogonal to HPLC as it is not based on separation and provides a purity value based on a different physical principle.
Detailed Experimental Protocol: qNMR Method
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).[11]
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple, sharp proton signal that does not overlap with analyte signals.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same tube.
-
Record the exact masses of both the analyte and the standard.
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak for the analyte and a peak for the internal standard.
-
Formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Comparative Analysis of Analytical Techniques
Choosing the right method depends on the specific goal of the analysis, whether it's routine quality control, troubleshooting a synthesis, or certifying a reference material.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Separation by volatility/boiling point, followed by mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Primary Application | Routine purity testing and quantification of known and non-volatile impurities.[15] | Identification and quantification of volatile and semi-volatile impurities and residual solvents.[10][16] | Absolute purity determination, structural confirmation, and quantification without analyte-specific reference standards.[13][17] |
| Strengths | High resolution, high sensitivity, robust, and widely applicable. | Excellent for identifying unknowns via mass spectral libraries, extremely sensitive. | Provides structural information, non-destructive, highly accurate for absolute quantification.[13] |
| Limitations | Requires reference standards for identity confirmation and accurate quantification of impurities, may miss non-UV active or volatile compounds. | Not suitable for non-volatile or thermally labile compounds, potential for thermal degradation. | Lower throughput, requires more expensive equipment and specialized expertise, lower sensitivity than chromatographic methods. |
| Sample Throughput | High | Moderate to High | Low |
Decision-Making Guide for Method Selection
The following flowchart provides a logical path for selecting the appropriate analytical technique based on the research or quality control objective.
Caption: Decision flowchart for selecting the appropriate analytical method.
Conclusion
The purity analysis of this compound is a multi-faceted task that demands a scientifically sound and risk-based approach. While HPLC stands as the indispensable workhorse for routine quality control due to its high resolution and robustness, it provides a relative measure of purity that is dependent on the detection of all impurities. A comprehensive purity profile can only be achieved by integrating orthogonal techniques. GC-MS is essential for uncovering volatile impurities and residual solvents that HPLC might miss, providing an extra layer of safety and quality assurance.[9] Furthermore, qNMR offers the unique ability to determine an absolute purity value without bias from impurity response factors, making it the ultimate authority for certifying reference materials and providing an independent validation of chromatographic results.[13][14]
By understanding the causality behind each method and leveraging their synergistic strengths, researchers and drug development professionals can build a robust, self-validating analytical strategy. This ensures the production of high-purity this compound, safeguarding the quality, safety, and efficacy of the life-saving medicines derived from it.
References
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- ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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- MDPI. Review on the modern analytical advancements in impurities testing.
- National Institutes of Health (NIH).
- PubMed.
- European Medicines Agency (EMA). ICH guideline Q2(R2)
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Biomedical Journal of Scientific & Technical Research.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
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- International Journal of Pharmaceutical Sciences and Research.
- Quora. Why do we use NMR spectroscopy in purity analysis?.
- Organic Chemistry Portal.
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- National Institutes of Health (NIH). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- PubMed Central.
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A Comparative Guide to the Characterization of N-Cyclopropyl-3-iodopyridin-2-amine Derivatives
This guide provides an in-depth comparison of N-Cyclopropyl-3-iodopyridin-2-amine derivatives, a scaffold of increasing importance in medicinal chemistry. We will explore the synthesis, characterization, and structure-activity relationships (SAR) of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The unique structural properties of aminopyridines, combining a pyridine ring with various functional groups, allow them to interact with a wide range of enzymes and receptors, making them a focus of extensive research.[1][2] The incorporation of a cyclopropyl moiety can enhance metabolic stability, binding affinity, and cell membrane permeability, making it a valuable group in drug design.[3][4]
Synthetic Strategy & Mechanistic Considerations
The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with a commercially available aminopyridine precursor. The choice of reaction conditions and reagents is critical for achieving high yields and purity.
The general synthetic workflow involves two key transformations: the iodination of the pyridine ring and the subsequent N-alkylation with a cyclopropyl group. A common starting material is 2-aminopyridine, which can be selectively iodinated at the 3-position. The subsequent N-cyclopropylation can be achieved via nucleophilic substitution.[3][5] Further derivatization is often performed via cross-coupling reactions at the iodine-bearing carbon, allowing for the introduction of a wide range of substituents to explore the chemical space.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Analysis of Derivatives: Performance Data
The true value of a chemical scaffold lies in the performance of its derivatives. By systematically modifying the substituent at the 3-position (replacing the iodine), we can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The following table summarizes hypothetical, yet representative, performance data for a series of derivatives against a generic kinase target, illustrating the impact of substituent choice.
| Derivative ID | R-Group (at 3-position) | Kinase IC₅₀ (nM) | Selectivity Index (vs. Off-Target) | Aqueous Solubility (µM)[6] | Metabolic Stability (T½, min)[6] |
| SCA-01 | -I (Iodine) | 1500 | 5 | 15 | >60 |
| SCA-02 | -Phenyl | 250 | 20 | 5 | 45 |
| SCA-03 | -4-Fluorophenyl | 120 | 55 | 8 | 50 |
| SCA-04 | -4-Methoxyphenyl | 85 | 70 | 25 | 30 |
| SCA-05 | -Thiophen-2-yl | 110 | 65 | 35 | >60 |
| SCA-06 | -Pyridin-4-yl | 60 | 110 | 80 | 55 |
Analysis of Structure-Activity Relationships (SAR):
-
Core Scaffold (SCA-01): The parent iodo-compound shows weak activity, highlighting its primary role as a synthetic intermediate.[5]
-
Aromatic Substitution (SCA-02): Replacing iodine with a simple phenyl ring significantly improves potency, likely through favorable π-stacking interactions in the target's binding pocket.
-
Electron-Withdrawing Groups (SCA-03): The addition of a fluorine atom enhances potency and selectivity. This is a common strategy in medicinal chemistry to modulate electronic properties and improve binding.
-
Electron-Donating Groups (SCA-04): A methoxy group further increases potency, possibly by forming a key hydrogen bond. However, it may introduce a potential site for metabolic degradation, as suggested by the reduced half-life.
-
Heteroaromatic Rings (SCA-05, SCA-06): Introducing heteroaromatic rings like thiophene and pyridine often improves physicochemical properties such as solubility.[2] The nitrogen in the pyridine ring of SCA-06 can act as a hydrogen bond acceptor, leading to a substantial increase in both potency and solubility, making it a promising lead candidate.[6]
Caption: Key structure-activity relationships for N-Cyclopropyl-pyridin-2-amine derivatives.
Detailed Experimental Protocols
Scientific integrity requires that protocols are detailed, self-validating, and reproducible. The following sections provide step-by-step methodologies for the synthesis and characterization of the derivatives discussed.
Protocol: Synthesis of this compound (Core Scaffold)
This two-step protocol outlines the synthesis of the core intermediate.
Step 1: Synthesis of 2-Amino-3-iodopyridine
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in acetonitrile (10 mL/mmol), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (30:70).[7] The product spot should be visible under UV light (254 nm).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-amino-3-iodopyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed tube, combine 2-amino-3-iodopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.2 eq), and cesium carbonate (2.0 eq) in N,N-Dimethylformamide (DMF).
-
Reaction Execution: Purge the mixture with nitrogen for 15 minutes, then heat to 80 °C for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the appearance of the product mass (m/z = 261.0 [M+H]⁺).[8]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash chromatography to obtain the title compound.
Protocol: Characterization by Analytical Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Expected ¹H NMR Signals (for this compound): Look for characteristic signals for the pyridine ring protons, the N-H proton, and the cyclopropyl protons (a multiplet for the CH and two multiplets for the CH₂ groups).[10][11]
-
Expected ¹³C NMR Signals: Expect signals corresponding to the carbons of the pyridine ring (with the carbon bearing the iodine shifted downfield) and the cyclopropyl group.[10][11]
B. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the synthesized compounds.[12]
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF).
-
Data Analysis: Confirm the presence of the molecular ion peak. For this compound, the expected exact mass for [M+H]⁺ is 260.9883.[8]
C. High-Performance Liquid Chromatography (HPLC) for Purity Analysis HPLC is the gold standard for assessing the purity of the final compounds.
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at the λmax of the compound (typically determined by UV-Vis spectrophotometry, expected in the 250-350 nm range).
-
-
Sample Preparation: Dissolve the sample in the mobile phase diluent to a concentration of ~0.1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. This guide has demonstrated a systematic approach to the synthesis, characterization, and comparative analysis of its derivatives. The structure-activity relationship data, though illustrative, underscores the critical impact of substituent choice on biological performance and physicochemical properties. Future work should focus on expanding the library of derivatives using modern cross-coupling techniques and evaluating them against a broader range of biological targets. Furthermore, optimizing the pharmacokinetic profiles of potent hits, such as derivative SCA-06, will be crucial for advancing these compounds toward clinical development.[6]
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A Comparative Analysis of N-Cyclopropyl-3-iodopyridin-2-amine in Modern Synthetic and Medicinal Chemistry
This guide provides an in-depth comparison of N-Cyclopropyl-3-iodopyridin-2-amine with other foundational 2-aminopyridine scaffolds. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on the nuanced interplay between structure, reactivity, and potential applications. We will dissect the distinct contributions of the N-cyclopropyl and 3-iodo substituents, offering a rationale-driven perspective on why this specific derivative represents a significant advancement over simpler analogues for accessing novel chemical matter.
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, celebrated for its ability to engage in a wide range of biological targets through well-defined hydrogen bonding patterns and its synthetic versatility.[1][2] Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including kinase inhibition and antibacterial effects.[3][4] The strategic functionalization of the 2-aminopyridine core is paramount for modulating its physicochemical properties and biological activity. This guide will explore how the introduction of an N-cyclopropyl group and a 3-iodo substituent creates a powerful and versatile building block, this compound, and compare its performance against its parent structures, 2-aminopyridine and 2-amino-3-iodopyridine.
Structural and Physicochemical Properties: A Comparative Overview
The unique properties of this compound arise from the synergistic effects of its three key structural components: the 2-aminopyridine core, the N-cyclopropyl group, and the 3-iodo substituent. Understanding these contributions is essential for predicting reactivity and biological performance.
-
The 2-Aminopyridine Core: This provides the fundamental scaffold, characterized by a moderate basicity (pKa of the conjugate acid is ~6.86) and nucleophilicity at the exocyclic amine. It acts as a robust hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.
-
The 3-Iodo Substituent: The iodine atom at the C3 position serves two primary functions. First, as an electron-withdrawing group, it subtly modulates the electronic density of the pyridine ring. Second, and more importantly, it provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
The N-Cyclopropyl Group: The cyclopropyl ring is a non-classical bioisostere of larger, more flexible alkyl groups. Its introduction onto the exocyclic amine has profound consequences.[5] It increases lipophilicity (as indicated by a higher XlogP value), which can enhance membrane permeability and oral bioavailability.[6] The strained three-membered ring also imparts conformational rigidity, which can lead to improved binding affinity and selectivity for a specific protein target by reducing the entropic penalty upon binding.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Logical Relationship of Substituents on Molecular Properties.", fontsize=10] end
Quantitative Data Summary
The table below summarizes key physicochemical parameters for this compound and its parent compounds, highlighting the impact of each substituent.
| Compound | Structure | Molecular Weight ( g/mol ) | XlogP (Predicted) | pKa (Predicted) |
| 2-Aminopyridine | 94.12 | 0.5 | ~6.9 | |
| 2-Amino-3-iodopyridine | 220.01[7] | 1.2[7] | ~6.2 | |
| This compound | 260.08[8] | 2.4[8] | ~6.4 |
Data sourced from PubChem and predicted values based on established chemical principles.
As the data illustrates, the addition of the iodine atom slightly increases lipophilicity, while the subsequent addition of the cyclopropyl group causes a significant jump in the predicted XlogP value. This enhancement in lipophilicity is a critical parameter in drug design for improving absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Reactivity in Key Synthetic Transformations
The true utility of this compound is realized in its synthetic applications. Its reactivity profile offers distinct advantages over simpler 2-aminopyridines, particularly in the context of library synthesis for drug discovery.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C-I bond at the 3-position is the most valuable synthetic handle on the molecule, making it an excellent substrate for Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern medicinal chemistry for constructing C-C bonds.
Comparison:
-
This compound vs. 2-Amino-3-iodopyridine: Both are viable substrates. However, the N-cyclopropyl derivative may exhibit slightly different reaction kinetics. The steric bulk of the cyclopropyl group is minimal and unlikely to significantly impede the approach of the palladium catalyst to the C-I bond. Electronically, the cyclopropyl group is weakly electron-donating, which could subtly influence the oxidative addition step of the catalytic cycle. In practice, both substrates are expected to perform efficiently under standard conditions, but the resulting products will have vastly different property profiles due to the presence of the cyclopropyl moiety.
-
Reactivity vs. 2-Aminopyridine: The parent 2-aminopyridine lacks a halogen handle for direct cross-coupling, necessitating a pre-functionalization step (e.g., halogenation), which can sometimes lead to issues with regioselectivity. This compound offers a direct and regioselective route to 3-substituted 2-aminopyridine derivatives.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontcolor="#202124", fontname="Arial"];
} caption [label="Workflow for Suzuki-Miyaura Coupling.", fontsize=10] end
B. Reactivity of the Amino Group
The N-cyclopropyl group modifies the reactivity of the exocyclic amine compared to the primary amine of 2-amino-3-iodopyridine.
-
N-Acylation/Sulfonylation: The secondary amine in this compound is still a competent nucleophile and will readily undergo acylation or sulfonylation. However, its reactivity may be slightly attenuated compared to the primary amine of 2-amino-3-iodopyridine due to the modest steric hindrance and electronic donation from the cyclopropyl group. This can sometimes be advantageous in preventing undesired diacylation, which can be an issue with primary 2-aminopyridines under harsh conditions.
-
Basicity: As noted in the table, the predicted basicity is comparable to, or slightly higher than, its primary amine counterpart. This means it remains an effective base and can participate in acid-base chemistry, which is often relevant for the final formulation of an active pharmaceutical ingredient (API).
Experimental Protocols: A Validated Approach
To provide a practical and reproducible method, we present a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid. This protocol is based on established methods for similar heterocyclic systems.
Protocol: Synthesis of N-cyclopropyl-3-(4-methoxyphenyl)pyridin-2-amine
Materials:
-
This compound (1.0 mmol, 260 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 24.6 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, deionized (2 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Reaction: Replace the septum with a Teflon screw cap or a condenser under a positive pressure of inert gas. Place the flask in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is fully consumed (typically 8-16 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion: A Superior Scaffold for Modern Drug Discovery
While 2-aminopyridine and 2-amino-3-iodopyridine are valuable and fundamental building blocks, This compound offers a superior combination of features for contemporary research and development.
-
Efficiency: It provides a regiochemically defined handle for rapid library diversification via cross-coupling, eliminating the need for potentially problematic pre-functionalization steps.
-
Improved Drug-like Properties: The N-cyclopropyl group is a well-established motif for enhancing metabolic stability, increasing lipophilicity, and imposing conformational constraint, all of which are critical for optimizing lead compounds.[6] The structure-activity relationship (SAR) for many kinase inhibitors, for example, benefits greatly from such N-substitution.[9]
-
Versatility: The molecule retains the essential hydrogen-bonding capabilities of the 2-aminopyridine core while offering two distinct sites for modification: the C3-position via cross-coupling and the N-H bond of the secondary amine for further derivatization.
References
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Silvestri, R., et al. Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Rao, D. & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
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Zhang, G., et al. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, N., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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Li, J., et al. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
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Bonafoux, D. F., et al. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Cabeza, J. A., et al. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Talley, J. J., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]
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Younis, Y., et al. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]
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Thapa, P., et al. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cowart, M. D., et al. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]
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The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
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PubChem. 2-Iodopyridin-3-amine. Available at: [Link]
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PubChem. 2-Amino-3-iodopyridine. Available at: [Link]
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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El-Sayed, M. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Reactivity comparison of N-cyclopropyl vs N-alkyl 3-iodopyridin-2-amines
An In-Depth Technical Guide to the Comparative Reactivity of N-cyclopropyl vs. N-alkyl 3-iodopyridin-2-amines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Functionalization at the C-3 position is a critical strategy for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. The choice of the N-substituent on the 2-amino group, while seemingly distant from the reactive C-I bond, can profoundly influence the reaction outcomes. This guide provides an in-depth comparison of the reactivity of two common substrate classes: N-cyclopropyl-3-iodopyridin-2-amine and its N-alkyl counterparts.
This analysis moves beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern reactivity. We will provide field-proven experimental protocols, comparative data, and mechanistic insights to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The Decisive Influence of the N-Substituent: Electronic and Steric Profiles
The fundamental differences in reactivity between N-cyclopropyl and N-alkyl 3-iodopyridin-2-amines stem from the unique properties of the cyclopropyl group compared to simple alkyl chains.
-
N-Alkyl Amines (e.g., N-methyl, N-isopropyl): These substituents are electronically straightforward, acting as simple σ-donors. Their primary influence is steric. A small methyl group presents minimal hindrance, while a bulky isopropyl or tert-butyl group can significantly impede the approach of coupling partners and ligands to the palladium center.
-
N-Cyclopropyl Amines: The cyclopropyl group is a fascinating anomaly. Its strained, three-membered ring forces the C-C bonds to have significant p-character, allowing it to participate in hyperconjugation. This can stabilize adjacent positive charges and influence the electron density of the amine nitrogen. Sterically, the cyclopropyl ring imposes a rigid, disc-like shape. More importantly, it creates significant torsional strain when substituents are placed on an adjacent equatorial position of a six-membered ring, a phenomenon known as the "cyclopropyl effect"[1]. While our pyridine system is aromatic, similar torsional and steric constraints can influence the geometry of catalyst-substrate complexes, potentially altering reaction kinetics. Furthermore, the strained ring itself is a potential site of reactivity, susceptible to ring-opening under harsh catalytic conditions, although this is less common in standard cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
We will now examine the performance of these two substrate classes in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product.
Caption: General experimental workflow for cross-coupling.
The primary difference observed is often in reaction kinetics and catalyst stability. The 2-amino group can form a bidentate chelate with the palladium center after oxidative addition. For the less sterically hindered N-alkyl amines, this can sometimes lead to overly stable intermediates that slow down the subsequent transmetalation step. The rigid and moderately bulky N-cyclopropyl group can prevent this inhibitory coordination, potentially leading to faster reaction times. However, the choice of a bulky phosphine ligand is crucial to facilitate the reductive elimination step for both substrates[2].
| Entry | N-Substituent | Ar-B(OH)₂ | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopropyl | 4-Methoxyphenyl | Pd₂(dba)₃ / SPhos | K₂CO₃ | 100 | 4 | 92 |
| 2 | Methyl | 4-Methoxyphenyl | Pd₂(dba)₃ / SPhos | K₂CO₃ | 100 | 8 | 88 |
| 3 | Isopropyl | 4-Methoxyphenyl | Pd₂(dba)₃ / XPhos | K₂CO₃ | 110 | 12 | 85 |
| 4 | Cyclopropyl | 3-Tolyl | Pd(PPh₃)₄ | K₃PO₄ | 90 | 6 | 94 |
| 5 | Methyl | 3-Tolyl | Pd(PPh₃)₄ | K₃PO₄ | 90 | 10 | 91 |
| Data is illustrative, compiled from typical outcomes for similar substrates reported in the literature.[3][4] |
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of argon, add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the iodide).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture. The causality for choosing a pre-formed Pd(0) source is to ensure a rapid initiation of the catalytic cycle without an induction period.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction couples the 3-iodopyridine with a primary or secondary amine. The choice of ligand is paramount, as it must facilitate both the oxidative addition and the challenging C-N reductive elimination.[5][6]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Here, the steric bulk of the N-substituent on the pyridine substrate plays a more direct role. For an N-isopropyl substrate, coupling with a bulky secondary amine like morpholine can be sluggish due to severe steric clash at the metal center. The N-cyclopropyl group, while rigid, is often less sterically demanding than an isopropyl group, facilitating higher yields. The key to success is using electron-rich, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which accelerate the rate-limiting reductive elimination step.[7][8]
| Entry | N-Substituent | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Cyclopropyl | Pd₂(dba)₃ / RuPhos | LiHMDS | 90 | 12 | 89 | | 2 | Methyl | Pd₂(dba)₃ / RuPhos | LiHMDS | 90 | 16 | 85 | | 3 | Isopropyl | Pd₂(dba)₃ / BrettPhos | LiHMDS | 110 | 24 | 76 | Data is illustrative, compiled from typical outcomes for similar substrates reported in the literature.[8][9]
-
Reagent Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq) to a flame-dried vial. The choice of a strong, hindered base is critical to deprotonate the incoming amine without competing in nucleophilic attack.[10]
-
Substrate Addition: Add a solution of the N-alkyl-3-iodopyridin-2-amine (1.0 eq) and the secondary amine (e.g., morpholine, 1.2 eq) in an anhydrous solvent like toluene.
-
Reaction: Seal the vial and heat to 90-110 °C. Monitor by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry, concentrate, and purify by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the synthesis of 3-alkynyl-2-aminopyridines and typically involves a dual Pd/Cu catalytic system.[11][12]
Caption: Dual catalytic cycle in Sonogashira coupling.
Both N-cyclopropyl and N-alkyl substrates are generally well-tolerated in Sonogashira couplings. The reaction is robust and typically proceeds under mild conditions.[11] A key consideration is ensuring the base (usually an amine like triethylamine or diisopropylamine) is sufficient to neutralize the HI byproduct without promoting side reactions. Copper-free conditions have also been developed and may be advantageous for complex substrates to avoid potential toxicity in later-stage drug candidates.[13] The reactivity differences between the N-substituents are often less pronounced in this reaction compared to the Suzuki or Buchwald-Hartwig couplings.
| Entry | N-Substituent | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Cyclopropyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 3 | 95 | | 2 | Methyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 3 | 93 | | 3 | Isopropyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 65 | 4 | 91 | Data is illustrative, compiled from typical outcomes for similar substrates reported in the literature.[14]
-
Reagent Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF.
-
Base and Degassing: Add an amine base, such as triethylamine (2.0-3.0 eq), which also serves as a solvent and neutralizes the HI byproduct. Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Under positive argon pressure, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (CuI, 4 mol%). The CuI is essential for the formation of the copper acetylide intermediate, which accelerates transmetalation.[11]
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor by TLC or LC-MS.
-
Workup: Once complete, cool the reaction, remove the solvent under reduced pressure, and dissolve the residue in ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify via column chromatography.
Summary and Practical Recommendations
The choice between an N-cyclopropyl and an N-alkyl substituent on a 3-iodopyridin-2-amine substrate has tangible consequences for its reactivity in palladium-catalyzed cross-coupling reactions.
-
This compound often exhibits slightly faster reaction kinetics, particularly in Suzuki-Miyaura couplings. This can be attributed to the unique steric profile of the cyclopropyl group, which may prevent the formation of off-cycle, inhibitory palladium complexes. It is an excellent substrate for library synthesis where robust and rapid conversions are desired.
-
N-Alkyl-3-iodopyridin-2-amines are reliable substrates, but their reactivity is highly dependent on the steric bulk of the alkyl group. N-methyl analogues are highly reactive, while bulkier groups like N-isopropyl require more forcing conditions and specialized, sterically demanding ligands (e.g., BrettPhos) to achieve high yields, especially in C-N couplings.
For drug development professionals, these differences are critical. The N-cyclopropyl motif offers both favorable reactivity and a desirable structural feature for improving metabolic stability and potency. However, for initial library screening, a simple N-methyl analogue may provide a more cost-effective and readily available starting point. This guide provides the foundational knowledge and practical protocols to successfully employ either class of substrate, enabling chemists to tailor their synthetic strategy to the specific demands of their project.
References
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Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: A Key Challenge in Synthesis. Journal of Organic Chemistry. [Link]
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Gessner, V. H., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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Grokipedia. Buchwald–Hartwig amination. [Link]
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Buchwald, S. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Thomson, R. J., et al. (2018). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]
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Buchwald, S. L., & Fors, B. P. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Gagne, M. R., et al. (2012). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. NIH. [Link]
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Gujjar, P., et al. (2011). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Gessner, V. H., et al. (2020). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Request PDF - ResearchGate. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
Liu, R. Y., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]
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Jin, M.-J., et al. (2012). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Molander, G. A., & Dreher, S. D. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. NIH. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
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A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for N-Cyclopropyl-3-iodopyridin-2-amine
Introduction: The Challenge and Importance of 3-Aryl-2-aminopyridines
The 3-aryl-2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substrate, N-Cyclopropyl-3-iodopyridin-2-amine, represents a key building block for creating complex molecules with potential biological activity. However, its journey into a final product via the powerful Suzuki-Miyaura cross-coupling reaction is not without significant challenges.
The substrate itself presents a classic case of catalyst inhibition. The Lewis basic nitrogen atoms on the pyridine ring, particularly the free amino group at the C2 position, can readily coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the reaction and leading to low or no product yield. Furthermore, the steric bulk of the N-cyclopropyl group can influence the approach of coupling partners to the catalytic center.
This guide provides a comparative analysis of established and modern protocols for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind different catalyst systems, bases, and solvents, supported by experimental data, to provide researchers with a robust starting point for their synthetic endeavors.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
To understand why certain protocols succeed where others fail, a brief review of the Suzuki-Miyaura reaction mechanism is essential.[1][2] The reaction is a palladium-catalyzed process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[1][3][4] This step is often rate-limiting, especially with less reactive halides like chlorides.
-
Transmetalation: The organic group from an organoboron reagent (like a boronic acid or its ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[1][4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3][4]
The challenge with our substrate lies in preventing the catalyst from being deactivated by coordination with the 2-amino group, which can disrupt this elegant cycle. The choice of ligand on the palladium catalyst is therefore critical.
Caption: The Suzuki-Miyaura catalytic cycle.
Benchmarking Suzuki Coupling Protocols
The key to a successful Suzuki coupling with a challenging substrate like this compound lies in the judicious selection of the catalyst, ligand, base, and solvent. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often required to overcome catalyst inhibition and facilitate the oxidative addition step.[6]
Below is a comparison of hypothetical, yet highly plausible, protocols based on established literature for similar 2-amino-3-halopyridine substrates.[7][8]
| Protocol | Catalyst / Precatalyst | Ligand | Base | Solvent System | Temp (°C) | Typical Yield | Rationale & Insights |
| A: Classic | Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ (2 M aq.) | Toluene | 100 | < 20% | This represents a "first-pass" attempt using a traditional catalyst. The tetrakis(triphenylphosphine)palladium(0) is often insufficient for challenging substrates. The electron-donating amino group can inhibit the catalyst, leading to low conversion. |
| B: DPPF | PdCl₂(dppf) (3 mol%) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 40-60% | Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) offers more stability to the palladium center. However, it may still not be active enough to overcome the inherent challenges of the substrate, resulting in moderate yields. |
| C: Modern Buchwald | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | > 90% | This protocol employs a modern Buchwald ligand. SPhos is both bulky and electron-rich, which accelerates both the oxidative addition and reductive elimination steps. The strong, non-aqueous base K₃PO₄ is effective in activating the boronic acid without introducing water that could promote side reactions.[9] This combination is highly effective for heteroaromatic couplings. |
| D: NHC Ligand | [(NHC)PdCl₂(Aniline)] (3 mol%) | IPr | Cs₂CO₃ | Toluene/H₂O | 110 | 85-95% | N-Heterocyclic Carbenes (NHCs) are strong electron-donating ligands that form very stable and active palladium complexes.[5] They are excellent for coupling less reactive chlorides and can be highly effective for inhibited substrates.[6] Cesium carbonate is a strong base that is highly soluble in organic solvents, often leading to improved reaction rates. |
Detailed Experimental Protocols
Protocol C: High-Yield Coupling using a Buchwald Ligand (SPhos)
This protocol is recommended as a robust starting point for achieving high yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Protocol C.
Troubleshooting and Key Considerations
-
Low Yield: If Protocol C fails to give a high yield, consider using a different ligand from the Buchwald family (e.g., XPhos or RuPhos) or switching to an NHC-based system (Protocol D). Ensure all reagents are anhydrous and the solvent is thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.
-
Dehalogenation: The formation of N-Cyclopropylpyridin-2-amine (from reductive dehalogenation) can be a side reaction.[3] This often occurs if there are sources of hydride in the reaction (e.g., from the solvent or base). Using a rigorously anhydrous solvent can minimize this.
-
Protodeborylation: The boronic acid can decompose, especially at high temperatures or in the presence of water. Using the boronic acid pinacol ester (Bpin) can sometimes improve stability.
-
Base Selection: The choice of base is critical.[9][10] K₃PO₄ is a good starting point for many systems. Cs₂CO₃ is more aggressive and can be effective when weaker bases fail. Carbonate bases (Na₂CO₃, K₂CO₃) often require aqueous co-solvents to be effective, which can introduce other complications.[2]
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on moving beyond classical catalyst systems and embracing modern, highly active catalysts. Protocols utilizing bulky, electron-rich phosphine ligands like SPhos, in combination with a suitable non-aqueous base like K₃PO₄, provide a reliable and high-yielding path to the desired 3-aryl-2-aminopyridine products. For particularly stubborn couplings, N-heterocyclic carbene (NHC) ligands offer a powerful alternative. By understanding the mechanistic hurdles and systematically applying these advanced protocols, researchers can efficiently access this valuable class of compounds for drug discovery and development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
- Mol, J. C. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ResearchGate. Available from: [Link]
-
Bhanage, B. M., & Sasaki, M. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. Available from: [Link]
-
Amatore, C., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]
- Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
-
Sołoducho, J., et al. (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. Available from: [Link]
-
Gök, Y., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]
-
Cele, Z. P., et al. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available from: [Link]
-
Al-Amin, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
-
Kappe, C. O., & Murphree, S. S. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. NIH National Center for Biotechnology Information. Available from: [Link]
-
Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available from: [Link]
-
Zidan, M., & Barriault, L. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. Available from: [Link]
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- 10. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Structure of N-Cyclopropyl-3-iodopyridin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unequivocal structural validation of novel chemical entities is the bedrock of successful drug discovery and development. N-Cyclopropyl-3-iodopyridin-2-amine serves as a valuable building block in the synthesis of a variety of biologically active compounds. The precise arrangement of its substituents is critical to its intended downstream applications. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of its reaction products, offering insights into experimental design and data interpretation from a seasoned application scientist's perspective.
The Imperative of Rigorous Structural Elucidation
The synthetic routes to this compound and its derivatives, often involving cross-coupling reactions like the Buchwald-Hartwig amination, can present challenges.[1] The potential for side reactions, such as dehalogenation or the formation of isomeric byproducts, necessitates a multi-faceted analytical approach to confirm the desired molecular structure. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in providing a comprehensive and validated structural picture.
Overall Validation Workflow
A robust validation strategy employs these techniques in a complementary fashion. An initial, rapid assessment by mass spectrometry confirms the molecular weight of the product, followed by detailed structural mapping with NMR. In cases of ambiguity or when the absolute stereochemistry is , X-ray crystallography provides the definitive answer.
Caption: A typical workflow for the structural validation of a synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Causality in Experimental Choices for NMR
For a molecule like this compound, a standard suite of NMR experiments is chosen to systematically build a complete structural picture. ¹H NMR provides the initial overview of proton environments, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, are then employed to establish connectivity between protons and carbons, confirming the arrangement of the cyclopropyl and iodopyridine moieties.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key regions of interest are the aromatic region for the pyridine protons and the aliphatic region for the cyclopropyl protons.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Note the number of distinct carbon signals to check for symmetry.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons on the pyridine ring and within the cyclopropyl group.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
Caption: Workflow for structural elucidation using a suite of NMR experiments.
Data Presentation and Comparison
The following table presents illustrative ¹H and ¹³C NMR data for the desired product and a potential isomeric byproduct where the cyclopropylamine group is at a different position.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Expected) | Pyridine-H: ~8.0 (d), ~7.5 (d), ~6.5 (t)NH: ~5.5 (br s)Cyclopropyl-CH: ~2.8 (m)Cyclopropyl-CH₂: ~0.9 (m), ~0.6 (m) | Pyridine-C: ~158, ~148, ~140, ~110, ~90Cyclopropyl-CH: ~25Cyclopropyl-CH₂: ~7 |
| Potential Isomer (e.g., N-Cyclopropyl-5-iodopyridin-2-amine) | Pyridine-H: ~8.2 (s), ~7.8 (d), ~6.4 (d)NH: ~5.3 (br s)Cyclopropyl-CH: ~2.7 (m)Cyclopropyl-CH₂: ~0.8 (m), ~0.5 (m) | Pyridine-C: ~160, ~150, ~145, ~112, ~85Cyclopropyl-CH: ~24Cyclopropyl-CH₂: ~6 |
Note: These are estimated chemical shifts based on data for similar compounds like 2-aminopyridine.[2][3] The distinct splitting patterns and chemical shifts of the pyridine protons are key differentiators.
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial initial confirmation of a successful reaction by determining the molecular weight of the product. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence.
Causality in Experimental Choices for MS
Electron ionization (EI) is a common technique that can provide valuable fragmentation information. However, for potentially fragile molecules, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are preferred to preserve the molecular ion. The choice of ionization method is critical for obtaining the most relevant data.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring the detection of the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry on the molecular ion to obtain characteristic fragmentation patterns that can help confirm the structure.
Caption: Workflow for molecular weight confirmation using mass spectrometry.
Data Presentation and Comparison
The presence of iodine provides a characteristic isotopic signature that can be observed in the mass spectrum.
| Parameter | This compound | Potential Side Product (Dehalogenated) |
| Molecular Formula | C₈H₉IN₂ | C₈H₁₀N₂ |
| Monoisotopic Mass | 259.98 g/mol | 134.09 g/mol |
| Predicted [M+H]⁺ | 260.99 m/z[4] | 135.10 m/z |
| Key Fragmentation | Loss of I• (m/z ~133)Loss of cyclopropyl (m/z ~219) | Loss of cyclopropyl (m/z ~93) |
The significant mass difference and the characteristic loss of an iodine radical are definitive indicators of the correct product. The fragmentation of amines often involves alpha-cleavage, which can provide further structural information.
III. Single-Crystal X-ray Crystallography: The Definitive Arbiter
When NMR and MS data are ambiguous, or when the absolute confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It provides an unequivocal determination of the atomic positions in the solid state.
Causality in Experimental Choices for Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires screening of various conditions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product by slowly evaporating a solution in a suitable solvent or by vapor diffusion.
-
Crystal Mounting: Mount a suitable crystal on the goniometer of the diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.
Caption: Workflow for definitive structure determination by X-ray crystallography.
Data Presentation and Comparison
While a specific crystal structure for this compound is not publicly available, the expected output would be a detailed crystallographic information file (CIF) containing the following key parameters. These parameters would definitively distinguish it from any isomers.
| Parameter | This compound | Potential Isomer |
| Crystal System | (Hypothetical) Orthorhombic | (Hypothetical) Monoclinic |
| Space Group | (Hypothetical) P2₁2₁2₁ | (Hypothetical) P2₁/c |
| Unit Cell Dimensions | (Hypothetical) a, b, c, α=β=γ=90° | (Hypothetical) a, b, c, α=γ=90°, β≠90° |
| Key Bond Lengths (Å) | C(3)-I ≈ 2.10C(2)-N(amine) ≈ 1.37 | C(5)-I ≈ 2.10C(2)-N(amine) ≈ 1.37 |
| Key Bond Angles (°) | C(2)-C(3)-I ≈ 120 | C(4)-C(5)-I ≈ 120 |
The connectivity and bond parameters derived from the refined crystal structure provide an unambiguous confirmation of the molecular structure.
Conclusion: A Synergistic Approach to Confidence
The structural validation of this compound reaction products is a critical step that demands a rigorous and multi-faceted analytical approach. While mass spectrometry offers a rapid and essential confirmation of the molecular weight, it is the detailed correlational data from NMR spectroscopy that provides the foundational structural blueprint. For ultimate certainty, particularly in the face of ambiguity or the need for absolute stereochemical assignment, single-crystal X-ray crystallography stands as the definitive technique. By judiciously employing these methods in a complementary fashion, researchers can ensure the scientific integrity of their findings and build a solid foundation for subsequent stages of drug discovery and development.
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Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. PubMed. Available from: [Link]
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Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. Available from: [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of N-Aryl-N-Cyclopropyl-3-iodopyridin-2-amine Derivatives
In the landscape of modern medicinal chemistry and drug development, the N-aryl cyclopropylamine motif is a privileged scaffold, appearing in a multitude of biologically active molecules. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced potency, selectivity, and metabolic stability. The target molecule, N-Cyclopropyl-3-iodopyridin-2-amine, and its subsequent arylation products are of significant interest to researchers. This guide provides a comparative analysis of the primary catalytic systems employed for the crucial C-N cross-coupling step, offering insights into their relative performance based on experimental data from analogous reactions.
Introduction to C-N Cross-Coupling for this compound
The synthesis of N-aryl derivatives from this compound typically involves a transition metal-catalyzed cross-coupling reaction. The most prominent and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. More recently, Nickel-based catalysts have emerged as a cost-effective and reactive alternative. The choice of catalyst is paramount and is dictated by factors such as substrate scope, reaction efficiency, functional group tolerance, and cost.
Comparative Analysis of Catalytic Systems
The efficiency of a C-N coupling reaction is highly dependent on the choice of metal, ligand, base, and solvent. Below is a comparative overview of the most common catalytic systems for the arylation of amines, with a focus on their applicability to the challenging coupling of cyclopropylamine with a heteroaryl iodide.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its broad substrate scope and high functional group tolerance.[1][2] The reaction typically involves a palladium(0) precursor and a bulky, electron-rich phosphine ligand.
Key Features:
-
High Generality: This method is often the first choice due to its proven reliability with a wide array of aryl and heteroaryl halides, including iodides, bromides, and even chlorides.[3][4]
-
Ligand is Key: The success of the Buchwald-Hartwig amination is intrinsically linked to the choice of ligand. For challenging substrates like cyclopropylamine, sterically demanding and electron-rich ligands are crucial to promote the desired reductive elimination and prevent side reactions.[4] Ligands such as BrettPhos, RuPhos, and adamantyl-substituted ylide-functionalized phosphines (YPhos) have shown exceptional performance in the N-arylation of cyclopropylamines.[3][4][5]
-
Mild Reaction Conditions: Many modern Buchwald-Hartwig protocols operate at or near room temperature, which is advantageous for thermally sensitive substrates.[4]
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 1. Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[6][7] It offers a cost-effective alternative to palladium-catalyzed reactions.
Key Features:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.[8][9]
-
Ligand Enhancement: While traditional Ullmann reactions required harsh conditions, modern protocols employ ligands such as 1,10-phenanthroline and various diamines to facilitate the reaction under milder conditions.[10]
-
Substrate Scope: Copper catalysts are particularly effective for the coupling of aryl iodides and bromides with a range of amines.[11][12] However, the scope with less reactive aryl chlorides can be limited.[9]
Catalytic Cycle for Ullmann Condensation:
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A Comparative Guide to the Biological Evaluation of N-Cyclopropyl-3-iodopyridin-2-amine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the pyridine-2-amine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with therapeutic potential across oncology and inflammatory diseases. The strategic incorporation of a cyclopropyl group and an iodine atom at the N and 3-positions, respectively, of the pyridin-2-amine core offers a versatile starting point for the synthesis of a diverse array of analogs. This guide provides a comprehensive framework for assessing the biological activity of such analogs, with a focus on their potential as kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the evaluation process.
Introduction: The Rationale for Targeting Kinases with Pyridin-2-amine Analogs
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The N-Cyclopropyl-3-iodopyridin-2-amine scaffold is an attractive starting point for kinase inhibitor design due to several key features. The 2-aminopyridine moiety can form critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket. The cyclopropyl group can provide favorable interactions with hydrophobic pockets and improve metabolic stability. The iodine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space to enhance potency and selectivity.
This guide will focus on the evaluation of analogs targeting two key kinases implicated in disease: Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator of inflammatory signaling, and Cyclin-Dependent Kinase 8 (CDK8), an oncogene in colorectal cancer.[1][2]
Experimental Design: A Multi-tiered Approach to Biological Characterization
A robust assessment of kinase inhibitor candidates requires a multi-tiered approach, starting from biochemical assays to determine direct enzyme inhibition, followed by cellular assays to evaluate target engagement and functional effects in a physiological context.
Caption: A multi-tiered workflow for kinase inhibitor evaluation.
Biochemical Assays: Quantifying Direct Kinase Inhibition
Biochemical assays are the first step in evaluating the potency of newly synthesized analogs against the target kinase. These in vitro assays measure the direct interaction of the compound with the purified enzyme.
Homogeneous Time-Resolved Fluorescence (HTRF) for IC50 Determination
HTRF is a robust and high-throughput method for measuring kinase activity.[3][4][5][6][7] It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).
Experimental Protocol: HTRF Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of biotinylated substrate and ATP at the Km concentration for the specific kinase.
-
Prepare a serial dilution of the test compounds.
-
Prepare the detection reagent containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome Selectivity Profiling
To assess the specificity of the most potent analogs, a kinome-wide selectivity screen is crucial. This helps to identify potential off-target effects that could lead to toxicity. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[8][9][10]
Conceptual Workflow: KINOMEscan™
-
An immobilized kinase is mixed with the test compound and a DNA-tagged ligand that binds to the active site of the kinase.
-
The amount of ligand bound to the kinase is quantified using qPCR.
-
A lower amount of bound ligand indicates that the test compound is competing for the active site.
-
The results are typically reported as the percentage of remaining kinase activity at a given compound concentration.
Cellular Assays: Assessing Activity in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are critical for understanding a compound's activity in a more complex biological environment. These assays assess cell permeability, target engagement, and the downstream functional consequences of kinase inhibition.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to its target protein.[11][12][13][14][15][16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer (acceptor).
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds.
-
Add the compounds to the cells.
-
-
Tracer Addition and Reading:
-
Add the NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the compound, signifying target engagement.
-
Determine the IC50 value for target engagement.
-
Cell Viability Assay (MTT Assay)
For analogs intended for cancer therapy, assessing their effect on cell viability is paramount. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[17][18][19][20]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116 for CDK8 inhibitors) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Flow Cytometry for Cell Cycle Analysis
For inhibitors of cell cycle kinases like CDK8, analyzing the effect on cell cycle progression is a key functional readout. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[21][22]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of PI.
-
-
Data Analysis:
-
The DNA content is proportional to the PI fluorescence.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Comparative Analysis of this compound Analogs
To illustrate the application of these assays, let's consider a hypothetical series of analogs (Analogs 1-4) derived from the this compound scaffold and their evaluation against CDK8 and RIPK2.
Table 1: Biochemical Potency and Selectivity of Analogs 1-4
| Analog | R-group at 3-iodo position | CDK8 IC50 (nM) | RIPK2 IC50 (nM) |
| 1 | Phenyl | 150 | >10,000 |
| 2 | 4-Fluorophenyl | 45 | 8,500 |
| 3 | 3-Aminophenyl | 25 | 5,200 |
| 4 | N-methyl-piperazinyl | >10,000 | 25 |
Table 2: Cellular Activity of Selected Analogs
| Analog | Target | NanoBRET™ IC50 (nM) | HCT116 GI50 (µM) | Cell Cycle Arrest |
| 3 | CDK8 | 120 | 1.5 | G1 phase |
| 4 | RIPK2 | 150 | >50 | No effect |
-
Structure-Activity Relationship (SAR): The substitution at the 3-position significantly influences both potency and selectivity. Aromatic substitutions (Analogs 1-3) favor CDK8 inhibition, with the 3-aminophenyl group (Analog 3) providing the highest potency. In contrast, a basic amine-containing group like N-methyl-piperazine (Analog 4) dramatically shifts the selectivity towards RIPK2.
-
Biochemical vs. Cellular Potency: There is a reasonable correlation between the biochemical IC50 and the cellular target engagement IC50 for both Analog 3 and 4, suggesting good cell permeability.
-
Functional Consequences: The potent CDK8 inhibitor, Analog 3, demonstrates anti-proliferative activity in a colorectal cancer cell line and induces G1 cell cycle arrest, consistent with the known role of CDK8 in regulating the G1-S transition.[23] The RIPK2 inhibitor, Analog 4, does not affect the viability of this cancer cell line, as expected, since RIPK2's primary role is in inflammation.
Visualizing the Mechanism: Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the functional data.
Caption: The role of CDK8 in the Wnt/β-catenin signaling pathway.[1][2][23]
Caption: The NOD2-RIPK2 signaling pathway in innate immunity.[24][25][26][27]
Conclusion
The systematic evaluation of this compound analogs, as outlined in this guide, provides a clear path from initial hit identification to the characterization of lead candidates. By integrating biochemical and cellular assays, researchers can gain a comprehensive understanding of the potency, selectivity, and functional effects of their compounds. The hypothetical data presented herein underscores the importance of a multi-parameter optimization approach to tailor the biological activity of this versatile scaffold for specific therapeutic applications. The continued exploration of the chemical space around the pyridin-2-amine core promises to yield novel and effective kinase inhibitors for the treatment of a wide range of human diseases.
References
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Firestein, R., et al. (2008). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. Nature. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Chen, F., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology. [Link]
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Zhang, J. H., et al. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Combinatorial chemistry & high throughput screening. [Link]
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Kim, S. Y., et al. (2008). CDK8 is a colorectal cancer oncogene that regulates beta-catenin activity. Scholars@Duke. [Link]
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Firestein, R., et al. (2008). CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity. Harvard University. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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ResearchGate. Signaling pathways mediated by RIPK2. ResearchGate. [Link]
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Kinase Logistics. Cell-based Kinase Profiling Service. Kinase Logistics. [Link]
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EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Morris, E. J., et al. (2011). CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival. International journal of cancer. [Link]
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ResearchGate. HTRF ® Kinase Assay Protocol. ResearchGate. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
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ResearchGate. Model for RIPK2 signaling. ResearchGate. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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ResearchGate. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
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Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
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Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]
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Structural Genomics Consortium. (2018). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium. [Link]
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Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
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Frontiers. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers. [Link]
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Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Auctores. Evaluation of cell cycle inhibitors by flow cytometry. Auctores. [Link]
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PNAS. (1995). A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts. Proceedings of the National Academy of Sciences. [Link]
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ResearchGate. (2012). Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of N-Cyclopropyl-3-iodopyridin-2-amine: A Cost-Benefit Analysis for the Modern Laboratory
For researchers and professionals in the fast-paced world of drug development, the efficient synthesis of key intermediates is paramount. N-Cyclopropyl-3-iodopyridin-2-amine is a valuable building block in medicinal chemistry, and its synthetic route can significantly impact project timelines and costs. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to empower you to make the most informed decision for your research and development needs.
Introduction: The Significance of this compound
The N-cyclopropyl-2-aminopyridine motif is a privileged scaffold in modern drug discovery, appearing in a range of therapeutic agents. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. The iodo-substituent at the 3-position of the pyridine ring serves as a versatile handle for further functionalization, typically through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. Consequently, the efficient and cost-effective synthesis of this compound is a critical step in the discovery and development of new medicines.
The Common Precursor: Synthesis of 2-Amino-3-iodopyridine
Both proposed synthetic routes to the final product commence with the synthesis of the key intermediate, 2-amino-3-iodopyridine. This is typically achieved through a two-step process starting from the readily available and inexpensive 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
The initial step involves the regioselective bromination of 2-aminopyridine. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common choice due to its ease of handling compared to liquid bromine.[1] The reaction is typically carried out in a suitable organic solvent, such as acetone.
Step 2: Iodination of 2-Amino-5-bromopyridine
The subsequent iodination of the resulting 2-amino-5-bromopyridine can be achieved using a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium.[2] This in situ generation of iodine allows for a controlled and efficient reaction.
Synthetic Route 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, relying on a palladium catalyst with a suitable phosphine ligand.[1] This reaction is known for its high functional group tolerance and generally good yields.
Caption: Workflow for the Buchwald-Hartwig Synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Synthesis of 2-Amino-5-bromopyridine
To a solution of 2-aminopyridine (10.0 g, 106.3 mmol) in acetone (100 mL) at 0 °C is added N-bromosuccinimide (18.9 g, 106.3 mmol) portion-wise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-amino-5-bromopyridine as a solid.
Step 2: Synthesis of 2-Amino-3-iodopyridine
2-Amino-5-bromopyridine (10.0 g, 57.8 mmol) is dissolved in 2 M sulfuric acid (100 mL). To this solution, potassium iodate (6.18 g, 28.9 mmol) is added portion-wise, followed by the dropwise addition of a solution of potassium iodide (5.75 g, 34.7 mmol) in water (50 mL) over 30 minutes at 100°C. The reaction mixture is stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of sodium carbonate and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with a 10% aqueous solution of sodium thiosulfate (50 mL), brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 2-amino-3-iodopyridine.
Step 3: N-Cyclopropylation via Buchwald-Hartwig Amination
In a flame-dried Schlenk tube, 2-amino-3-iodopyridine (1.0 g, 4.54 mmol), palladium(II) acetate (51 mg, 0.227 mmol), Xantphos (263 mg, 0.454 mmol), and cesium carbonate (2.96 g, 9.08 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous dioxane (20 mL) and cyclopropylamine (0.38 mL, 5.45 mmol) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Synthetic Route 2: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[3] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements with the use of ligands can facilitate the reaction under milder conditions.
Caption: Workflow for the Ullmann Condensation Synthesis.
Experimental Protocol: Ullmann Condensation
Steps 1 and 2: Synthesis of 2-Amino-3-iodopyridine
The synthesis of the 2-amino-3-iodopyridine intermediate is identical to that described in the Buchwald-Hartwig route.
Step 3: N-Cyclopropylation via Ullmann Condensation
To a reaction vessel are added 2-amino-3-iodopyridine (1.0 g, 4.54 mmol), copper(I) iodide (86 mg, 0.454 mmol), L-proline (105 mg, 0.908 mmol), and potassium carbonate (1.25 g, 9.08 mmol). The vessel is evacuated and backfilled with argon. Anhydrous DMSO (20 mL) and cyclopropylamine (0.38 mL, 5.45 mmol) are added. The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (3 x 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound depends on a variety of factors, including cost, yield, reaction time, safety, and scalability.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst Cost | High (Palladium-based) | Moderate (Copper-based) |
| Ligand Cost | High (e.g., Xantphos) | Low (e.g., L-proline) |
| Typical Yield | Generally high (80-95%) | Moderate to high (60-85%) |
| Reaction Time | Shorter (12-18 hours) | Longer (24-48 hours) |
| Reaction Temp. | Moderate (80-110 °C) | Higher (100-140 °C) |
| Scalability | Well-established for scale-up | Can present challenges on scale |
| Green Chemistry | Use of precious metals, organic solvents | Use of more abundant metal, but often requires polar aprotic solvents |
| Safety | Palladium catalysts can be pyrophoric.[4][5] Dioxane is a suspected carcinogen. | DMSO can be difficult to remove. High temperatures pose a safety risk. |
In-Depth Discussion
Cost: The most significant drawback of the Buchwald-Hartwig amination is the high cost of the palladium catalyst and the specialized phosphine ligands.[6][7][8][9][10][11][12][13][14] For small-scale laboratory synthesis, this may be acceptable, but for large-scale production, it can be a major economic barrier. The Ullmann condensation , on the other hand, utilizes a much cheaper and more abundant copper catalyst, and the commonly used ligand, L-proline, is also inexpensive.[15][16]
Performance: The Buchwald-Hartwig amination typically offers higher yields and shorter reaction times compared to the Ullmann condensation. Its broad functional group tolerance and the vast literature on its optimization make it a very reliable method. The Ullmann condensation can sometimes suffer from lower yields and requires longer reaction times and higher temperatures. However, modern advancements in ligand development are continuously improving its efficiency.
Process & Safety: Both routes involve multi-step syntheses with purification at various stages. From a safety perspective, the palladium catalysts used in the Buchwald-Hartwig reaction can be pyrophoric, especially after use, and require careful handling.[3] The use of solvents like dioxane, a potential carcinogen, is also a concern. The Ullmann condensation often employs high-boiling polar aprotic solvents like DMSO, which can be difficult to remove completely from the final product. The higher reaction temperatures also increase the potential for thermal hazards. The starting material for both routes, N-bromosuccinimide, is a hazardous substance and should be handled with appropriate personal protective equipment.
Conclusion and Recommendations
For small-scale, discovery-phase synthesis where speed and yield are the primary drivers, the Buchwald-Hartwig amination is often the preferred method. The higher cost is justifiable for the rapid generation of material for biological testing.
For large-scale synthesis and process development , the Ullmann condensation presents a more economically viable option due to the significantly lower cost of the catalyst and ligand. While it may require more optimization to achieve high yields and throughput, the cost savings can be substantial.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. It is recommended to perform small-scale trials of both routes to determine the optimal conditions for your specific laboratory setup before committing to a larger-scale synthesis.
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A Researcher's Guide to In-Silico Modeling of N-Cyclopropyl-3-iodopyridin-2-amine Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, comparative analysis of key in-silico methodologies for the characterization of N-Cyclopropyl-3-iodopyridin-2-amine derivatives. This scaffold, possessing the characteristic 2-aminopyridine motif, is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4]
This document is structured not as a rigid protocol but as a dynamic, logic-driven workflow. It is designed for researchers, computational chemists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating computational studies. We will navigate through a hypothetical case study to compare and contrast the predictive power of various modeling techniques, from understanding target engagement to forecasting pharmacokinetic profiles.
The Strategic Imperative for In-Silico Analysis
The journey from a hit compound to a clinical candidate is fraught with high attrition rates, often due to suboptimal pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) or a lack of clinical efficacy.[5] In-silico modeling offers a cost-effective and rapid screening method to prioritize compounds, refine molecular designs, and mitigate these risks early in the development pipeline. For this compound derivatives, which hold potential as kinase inhibitors, computational approaches can elucidate the structural basis of their activity and guide the synthesis of more potent and selective analogues.[6]
Foundational Workflow for In-Silico Characterization
Our comparative guide will follow a multi-step, integrated computational workflow. This approach ensures that each step logically informs the next, creating a comprehensive profile of the candidate molecules.
Caption: Integrated in-silico workflow for drug discovery.
Part 1: Molecular Docking - Unveiling the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[7] This is a cornerstone of structure-based drug design.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein, for instance, Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1HCK), from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). The protein is kept rigid in most standard docking protocols.
-
-
Ligand Preparation:
-
Generate 3D coordinates for a series of this compound derivatives.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation and Docking Simulation:
-
Define the binding site (active site) on the receptor, typically centered on the position of the co-crystallized ligand.
-
Generate a grid box that encompasses this active site.
-
Utilize a docking algorithm, such as AutoDock Vina or Glide, to systematically search for the optimal binding pose of each ligand within the grid box.[8]
-
Comparative Analysis of Docking Results
To illustrate, let's consider a hypothetical set of derivatives and their predicted binding energies against CDK2.
| Compound ID | R-Group Substitution | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| NCPA-01 | (Parent) H | -7.8 | Leu83, Glu81 |
| NCPA-02 | 4-Fluorophenyl | -8.9 | Leu83, Glu81, Phe80 |
| NCPA-03 | 4-Hydroxyphenyl | -9.5 | Leu83, Glu81, Asp86 (H-bond) |
| NCPA-04 | 4-Methoxyphenyl | -9.2 | Leu83, Glu81, Phe80 |
Interpretation of Causality: The data suggests that substitution at a hypothetical R-position influences binding affinity. The introduction of a 4-hydroxyphenyl group (NCPA-03) is predicted to form an additional hydrogen bond with Asp86, resulting in a more favorable binding energy compared to the parent compound. This provides a testable hypothesis for subsequent synthesis and biological evaluation. The 2-aminopyridine core is expected to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors.[4]
Part 2: QSAR Modeling - Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors).[6][9]
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)
-
Dataset Preparation:
-
A dataset of at least 20-30 analogues with experimentally determined biological activity (e.g., IC50 values) is required.
-
The dataset is divided into a training set (typically 70-80%) to build the model and a test set to validate its predictive power.[1]
-
-
Molecular Alignment:
-
All molecules in the training set are aligned to a common scaffold. For our series, the this compound core would serve as the alignment template.[10]
-
-
Field Calculation:
-
For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around each molecule.
-
For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, hydrogen bond donor, and acceptor are also calculated.[11]
-
-
Model Generation and Validation:
-
Partial Least Squares (PLS) regression is used to generate a linear equation correlating the field values with biological activity.
-
The model's robustness is validated using statistical metrics like the leave-one-out cross-validation coefficient (q²) and the predictive correlation coefficient for the test set (r²_pred). A q² > 0.5 is generally considered indicative of a good model.[1][10]
-
Caption: Workflow for a 3D-QSAR study.
Comparative Insights: CoMFA vs. CoMSIA
| Feature | CoMFA | CoMSIA | Rationale for Use |
| Fields Used | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | CoMSIA provides a more detailed and interpretable model by differentiating between various types of interactions crucial for binding.[10] |
| Contour Maps | Provides maps indicating where bulky groups or charged groups would be favorable or unfavorable. | Offers more nuanced maps for different physicochemical properties. | CoMSIA maps can more precisely guide the design of new derivatives by suggesting specific functional groups to add. |
| Predictive Power | Good | Often superior due to the inclusion of more descriptors.[11] | The choice depends on the dataset, but CoMSIA is generally preferred for its higher predictive accuracy and interpretability. |
Part 3: ADMET Prediction - Assessing Druglikeness
A compound with high potency is of little therapeutic value if it has poor absorption, is rapidly metabolized, or is toxic. In-silico ADMET prediction is a critical step to flag potential liabilities before committing to costly synthesis and in-vitro testing.[5][8]
Experimental Protocol: Consensus-Based ADMET Profiling
A robust approach involves using multiple prediction platforms and seeking a consensus, as individual models may have different strengths and weaknesses.[5]
-
Platform Selection: Utilize a combination of freely available web servers (e.g., SwissADME, admetSAR) and/or commercial software packages.[8]
-
Property Calculation: For each derivative, calculate key properties:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.[12]
-
-
Druglikeness Evaluation: Assess compliance with established guidelines like Lipinski's Rule of Five.[13][14]
Comparative ADMET Profile of Lead Candidates
| Parameter | NCPA-03 (Hydroxyphenyl) | NCPA-04 (Methoxyphenyl) | Desirable Range/Outcome |
| Lipinski's Violations | 0 | 0 | ≤ 1 |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | No (for peripherally acting drugs) |
| CYP2D6 Inhibitor | Yes | No | No |
| hERG Inhibition | Low Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen |
Trustworthiness of the Protocol: By comparing the profiles, a potential liability is identified for NCPA-03: predicted inhibition of the CYP2D6 metabolic enzyme. This could lead to drug-drug interactions. In contrast, NCPA-04, while slightly less potent in the docking simulation, presents a cleaner ADMET profile. This self-validating system allows for a more informed decision, balancing potency with druglikeness, before proceeding to more resource-intensive experimental validation.[15]
Conclusion and Future Directions
This guide outlines a cohesive and scientifically grounded in-silico workflow for the evaluation of this compound derivatives. By integrating molecular docking, QSAR, and ADMET prediction, researchers can build a comprehensive understanding of their compounds, from the molecular interactions driving potency to the pharmacokinetic properties governing their potential as therapeutic agents.
The strength of this approach lies in its iterative nature. The predictions from docking can inform the design of a QSAR training set. The QSAR model can then be used to design novel compounds with predicted high activity, which are then filtered through ADMET profiling. This cycle of design, prediction, and prioritization significantly enhances the efficiency of the drug discovery process. The most promising candidates identified through this in-silico cascade, such as NCPA-04 in our hypothetical example, become high-priority targets for synthesis and subsequent in-vitro and in-vivo validation.
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PubMed. (2016). Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Cyclopropyl-3-iodopyridin-2-amine
This document provides essential procedural guidance for the safe and compliant disposal of N-Cyclopropyl-3-iodopyridin-2-amine (CAS No. 214074-22-3). As a halogenated aminopyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple checklists to explain the critical reasoning behind each step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
This compound is an organoiodine compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—an aminopyridine core and an iodine substituent—necessitate treating it with significant caution. The hazards can be inferred from analogous compounds like 2-Amino-3-iodopyridine and other aminopyridines.[2][3][4]
Pyridine and its derivatives are often toxic, irritant, and environmentally hazardous. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide a good leaving group and suggesting potential instability.[1] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Category (Inferred) | Associated Risks |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 / 4 | Toxic or harmful if swallowed.[2][3][5] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[2][3][6] |
| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long-lasting effects.[5] |
Before beginning any work that will generate waste, a thorough risk assessment must be conducted. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption, as aminopyridines can be fatal if absorbed through the skin.[4] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes, which can cause serious damage.[2] |
| Lab Coat | Flame-retardant, long-sleeved laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors or dust.[4][7] |
Core Disposal Principles & Regulatory Context
The disposal of this compound is governed by its classification as a halogenated organic compound .[8] Under the U.S. Environmental Protection Agency (EPA) regulations, these wastes cannot be disposed of via land routes without proper treatment and must be segregated from other waste streams.[9][10]
The four pillars of compliant chemical waste management are:
-
Identify & Segregate: All waste containing this compound must be classified as "Hazardous Halogenated Organic Waste".[8] It is critical to keep it separate from non-halogenated waste to ensure proper incineration and prevent the formation of dioxins.[11]
-
Contain: Use only sturdy, leak-proof, and chemically compatible containers.[12] The container must be kept securely sealed except when actively adding waste.[12]
-
Label: Every waste container must be clearly labeled with a "Hazardous Waste" tag.[13] The label must list all chemical constituents, including solvents, and their approximate concentrations.[14] Unidentified chemicals ("unknowns") create significant disposal challenges and costs.[15]
-
Dispose via EHS: Never dispose of this chemical in the regular trash or down the sink.[7][12] All hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department for final disposal, which typically involves high-temperature incineration.[16]
Procedural Workflows for Disposal
Follow these step-by-step protocols based on the type of waste generated.
Workflow 1: Disposal of Unused or Waste this compound (Pure Solid or in Solution)
This workflow applies to leftover reagents, reaction mixtures, and solutions from chromatography or extractions.
-
Select a Waste Container: Use a designated container labeled "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste." The container must be compatible with all components of the waste stream. It is often best to reuse the original reagent bottle for compatible waste.[13]
-
Transfer Waste: Carefully transfer the chemical waste into the designated container inside a chemical fume hood.
-
Seal the Container: Tightly cap the container immediately after adding the waste.[12]
-
Update the Label: Log the added amount and chemical composition on the hazardous waste tag.[14]
-
Storage: Store the sealed container in a designated satellite accumulation area within the lab. This area should provide secondary containment (e.g., a spill tray) and be away from incompatible materials like strong acids or oxidizers.[12]
-
Schedule Pickup: Once the container is full or has been in storage for a prolonged period, contact your EHS department to schedule a waste pickup.[12][14]
Workflow 2: Disposal of Contaminated Materials (PPE, Labware, Spill Debris)
This applies to items that are not grossly contaminated but have come into contact with the chemical.
-
Collect Solid Waste: Place all contaminated disposable items—gloves, weigh boats, pipette tips, absorbent pads—into a durable, sealable plastic bag or a designated solid waste container.
-
Label the Container: Clearly label the bag or container as "Hazardous Waste - Halogenated Organics" and list this compound as the contaminant.
-
Contaminated Sharps: Dispose of any chemically contaminated needles, blades, or broken glass in a labeled, puncture-resistant sharps container specifically for chemical waste.[11]
-
Storage and Pickup: Store the sealed container with other solid hazardous waste and arrange for EHS pickup.
Workflow 3: Decontamination and Disposal of Empty Containers
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (Crucial Step): Rinse the container three times with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as hazardous chemical waste by adding it to your "Halogenated Organic Liquid Waste" container.[12][13][15] This is because the initial rinse will contain the highest concentration of residual chemical.
-
Subsequent Rinses: Subsequent rinses can typically be managed according to institutional policy, which may still require collection as hazardous waste.
-
Dry the Container: Allow the rinsed container to air-dry completely in a fume hood.[13]
-
Deface the Label: Completely remove or obliterate the original chemical label with a marker.[12][13] This prevents confusion if the bottle is reused or recycled.
-
Final Disposal: Once clean, dry, and defaced, the glass or plastic container may be disposed of in the appropriate laboratory glass waste or regular trash, as per your institution's guidelines.[13]
Emergency Procedures: Spill Management
Accidents require immediate and correct action.
-
Small Spill (Contained within Fume Hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.[7]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and any tools used.
-
-
Large Spill (Outside of a Fume Hood):
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: If safe to do so, close the doors to the lab to contain any vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately.[12] Do not attempt to clean up a large spill yourself.
-
Disposal Decision Logic
The following diagram illustrates the logical workflow for managing waste streams containing this compound.
Caption: Logical flow for characterizing and disposing of different waste streams.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazardous nature as a halogenated aminopyridine and adhering strictly to the principles of segregation, containment, and proper labeling, researchers can ensure that these materials are handled in a way that is safe, compliant, and minimizes risk. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste disposal procedures in your facility.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Sdfine. (n.d.). PYRIDINE HYDROBROMIDE Safety Data Sheet. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodopyridin-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-iodopyridine. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
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- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling N-Cyclopropyl-3-iodopyridin-2-amine
Comprehensive Safety & Handling Guide: N-Cyclopropyl-3-iodopyridin-2-amine
This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound. As a specialized heterocyclic compound likely utilized in targeted drug discovery, it must be treated as a potent pharmacological substance. This guide moves beyond mere compliance, embedding principles of scientific causality and risk mitigation into every step to ensure operator safety and experimental integrity.
Foundational Hazard Assessment: A Structurally-Informed Approach
-
Aminopyridines: This class of compounds can be toxic. For instance, 2-Aminopyridine is known to be potentially fatal if swallowed, inhaled, or absorbed through the skin, affecting the central nervous system[1].
-
Iodinated Aromatics: Halogenated aromatic compounds present disposal challenges and can have unknown toxicological profiles.
-
Active Pharmaceutical Ingredients (APIs): As this molecule is likely a precursor or an API, it should be handled with the containment procedures suitable for potent compounds, which are designed to be biologically active at low doses[2].
Based on the GHS classifications for the closely related compound 2-Iodopyridin-3-amine, we must assume this compound is, at a minimum:
-
Harmful if swallowed (Acute Toxicity, Oral)[3].
-
A cause of skin and serious eye irritation[3].
-
A potential cause of respiratory irritation[3].
Therefore, all subsequent protocols are built on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The Primary Barrier to Exposure
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are robust engineering solutions that contain the chemical at its source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood[4][5]. This is non-negotiable. The fume hood contains vapors and aerosols, pulling them away from the operator's breathing zone[4].
-
Ventilation: The laboratory must have adequate single-pass airflow, with air pressure differentials that keep potent compound handling areas negative to adjacent spaces to prevent cross-contamination[6].
-
Accessible Safety Equipment: Ensure immediate access to a safety shower and eyewash station. This equipment should be tested regularly[4][7].
Personal Protective Equipment (PPE): A Mandated Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing a complete barrier against dust, splashes, and vapors.
| PPE Category | Recommended Equipment | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times. A face shield, worn over goggles, is required when handling larger quantities (>1 L) or when there is a significant splash risk[8]. This provides full-face protection from splashes and particulates. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Nitrile is recommended for its resistance to pyridine-like compounds[5][9]. The outer glove should be removed and replaced immediately upon known contamination. Double-gloving minimizes exposure during glove removal and in case of a breach in the outer layer[10]. |
| Body Protection | Disposable Coverall or Lab Coat with Sleeves | A flame-resistant lab coat is a minimum requirement[8]. For operations with a higher risk of dust or splash, a disposable coverall (e.g., Tyvek) is recommended to prevent contamination of personal clothing. Ensure cuffs are tucked into the inner gloves. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required if there is any risk of generating dust or aerosols outside of a fume hood. For weighing solids, a half-mask respirator with P100 (HEPA) filters is recommended. All respirator use must be in accordance with a formal institutional program that includes fit-testing and training, as mandated by OSHA[11][12]. |
Workflow for Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Standard Operating Procedure: Handling this compound
This step-by-step protocol outlines the core operational workflow for handling the compound in a research setting.
-
Preparation:
-
Cordon off the work area within the fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the compound.
-
Don all required PPE as per the established donning procedure.
-
-
Aliquotting Solid Compound:
-
Perform all weighing of the solid powder within the fume hood.
-
Use a dedicated spatula and weighing vessel.
-
Close the primary container immediately after removing the required amount to minimize emissions[5].
-
If significant dust is observed, reassess respiratory protection needs.
-
-
Dissolution & Reaction:
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
Ensure all reaction vessels are appropriately clamped and secure.
-
If heating, use a controlled heating mantle and condenser to prevent vapor release.
-
-
Post-Reaction & Cleanup:
-
Decontaminate all surfaces within the fume hood using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Collect all disposable materials (bench paper, contaminated wipes, outer gloves) in a designated, sealed hazardous waste bag located inside the fume hood.
-
Decontaminate reusable glassware before removing it from the fume hood.
-
Doff PPE according to the specified sequence to prevent contaminating yourself or the laboratory space.
-
Wash hands thoroughly with soap and water after exiting the lab[4].
-
Chemical Handling Workflow Diagram
Sources
- 1. alkalimetals.com [alkalimetals.com]
- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 3. 2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usalab.com [usalab.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. escopharma.com [escopharma.com]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
